molecular formula C25H31N3O5S2 B607455 FIN56

FIN56

Cat. No.: B607455
M. Wt: 517.7 g/mol
InChI Key: JLCFMMIWBSZOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FIN56 is a fluorene that is N-9H-fluoren-9-ylidenehydroxylamine substituted by N-cyclohexylsulfonyl groups at positions 2 and 7. It induces ferroptosis via degradation of GPX4 and also binds and activates squalene synthase. It has a role as a ferroptosis inducer and an EC 1.11.1.9 (glutathione peroxidase) inhibitor. It is a member of fluorenes, a ketoxime and a sulfonamide. It is functionally related to a 9-hydroxyiminofluorene-2,7-disulfonamide.

Properties

IUPAC Name

2-N,7-N-dicyclohexyl-9-hydroxyiminofluorene-2,7-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S2/c29-26-25-23-15-19(34(30,31)27-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(32,33)28-18-9-5-2-6-10-18/h11-18,27-29H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCFMMIWBSZOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

FIN56: A Technical Guide to its Mechanism of Action in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIN56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Its unique dual mechanism of action, targeting both the degradation of Glutathione Peroxidase 4 (GPX4) and the depletion of Coenzyme Q10 (CoQ10), makes it a compound of significant interest in cancer research, particularly for overcoming resistance to conventional therapies.[3] This technical guide provides an in-depth overview of the molecular pathways affected by this compound, detailed experimental protocols for its study, and a summary of its efficacy in various cancer models.

Core Mechanism of Action: A Dual-Pronged Attack

This compound induces ferroptosis through two distinct but interconnected pathways, culminating in overwhelming lipid peroxidation and cell death.[1][2]

  • GPX4 Degradation: this compound promotes the degradation of GPX4, a key enzyme responsible for repairing lipid peroxides. This process is dependent on the activity of Acetyl-CoA Carboxylase (ACC) and is mediated by the cellular autophagy machinery. The degradation of GPX4 removes a critical cellular defense against lipid peroxidation.

  • Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation shunts the pathway towards cholesterol biosynthesis, leading to the depletion of non-steroidogenic metabolites, most notably the potent lipophilic antioxidant Coenzyme Q10 (CoQ10). The loss of CoQ10 further sensitizes the cell to oxidative damage.

The convergence of these two pathways leads to the rapid and lethal accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

Signaling Pathways of this compound-Induced Ferroptosis

The intricate signaling network initiated by this compound is visualized in the following diagrams:

FIN56_Mechanism cluster_gpx4 GPX4 Degradation Pathway cluster_coq10 CoQ10 Depletion Pathway This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC requires activity SQS Squalene Synthase (SQS) This compound->SQS binds & activates Autophagy Autophagy Machinery ACC->Autophagy promotes GPX4 GPX4 Autophagy->GPX4 mediates degradation GPX4_inactive Degraded GPX4 GPX4->GPX4_inactive Lipid_ROS Lipid ROS Accumulation GPX4_inactive->Lipid_ROS prevents repair Squalene Squalene SQS->Squalene CoQ10 Coenzyme Q10 (CoQ10) SQS->CoQ10 depletes Mevalonate Mevalonate Pathway FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP FPP->SQS FPP->CoQ10 synthesis CoQ10_depleted Depleted CoQ10 CoQ10->CoQ10_depleted CoQ10_depleted->Lipid_ROS reduces antioxidant capacity Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

This compound dual mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines FIN56_Treatment This compound Treatment Cell_Culture->FIN56_Treatment Cell_Viability Cell Viability Assay (CCK-8) FIN56_Treatment->Cell_Viability Lipid_Peroxidation Lipid Peroxidation Assay (BODIPY-C11) FIN56_Treatment->Lipid_Peroxidation Protein_Analysis Western Blot (GPX4, 4-HNE) FIN56_Treatment->Protein_Analysis Xenograft Glioblastoma Xenograft Model FIN56_Admin This compound Administration Xenograft->FIN56_Admin Tumor_Monitoring Tumor Volume Measurement FIN56_Admin->Tumor_Monitoring IHC Immunohistochemistry (Ki67, 4-HNE) Tumor_Monitoring->IHC

Experimental workflow for this compound evaluation.

Quantitative Data on this compound Efficacy

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, highlighting its potential as a broad-spectrum anti-cancer agent.

Cell LineCancer TypeIC50 (µM)Reference
LN229Glioblastoma4.2
U118Glioblastoma2.6
HT-29Colorectal CancerNot specified
Caco-2Colorectal CancerNot specified
J82Bladder CancerConcentration-dependent
253JBladder CancerConcentration-dependent
T24Bladder CancerConcentration-dependent
RT-112Bladder CancerConcentration-dependent
U373 (naive)GlioblastomaNot specified
U373 (IR-Surv)GlioblastomaNot specified

Note: For some cell lines, specific IC50 values were not provided in the referenced literature, but a dose-dependent effect was demonstrated.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines the steps for assessing cell viability upon this compound treatment using the Cell Counting Kit-8 (CCK-8).

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 104 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control.

Western Blot for GPX4 and 4-HNE

This protocol details the detection of GPX4 and the lipid peroxidation marker 4-hydroxynonenal (4-HNE) by western blotting.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-GPX4, anti-4-HNE, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

Lipid Peroxidation Assay (BODIPY 581/591 C11 Flow Cytometry)

This protocol describes the quantification of lipid peroxidation using the fluorescent probe BODIPY 581/591 C11 and flow cytometry.

Materials:

  • Treated and untreated cells

  • BODIPY 581/591 C11 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound for the desired duration. Include positive (e.g., RSL3) and negative controls.

  • Staining:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS containing 1-2 µM BODIPY 581/591 C11.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS for analysis.

    • Analyze the cells on a flow cytometer. The oxidized form of the dye fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE/Texas Red).

  • Data Analysis:

    • Quantify lipid peroxidation by measuring the shift in fluorescence from the red to the green channel. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

In Vivo Glioblastoma Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous glioblastoma xenograft model.

Materials:

  • Athymic nude mice

  • Glioblastoma cell line (e.g., LN229)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • Subcutaneously inject 2-5 x 106 LN229 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Administer this compound (or vehicle control) to the respective groups via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Monitoring and Endpoint:

    • Measure tumor volume every 2-3 days.

    • Monitor the body weight and overall health of the mice.

    • Euthanize the mice when tumors reach the predetermined endpoint size or if signs of distress are observed.

  • Ex Vivo Analysis:

    • Excise tumors for immunohistochemical analysis of proliferation markers (e.g., Ki67) and ferroptosis markers (e.g., 4-HNE).

Conclusion

This compound represents a promising therapeutic candidate for a variety of cancers due to its unique ability to induce ferroptosis through a dual mechanism of action. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex biology of this compound and to aid in the development of novel anti-cancer strategies targeting ferroptosis. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these preclinical findings into clinical applications.

References

An In-Depth Technical Guide to the FIN56 Ferroptosis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and it has emerged as a promising therapeutic avenue for various diseases, particularly cancer. FIN56 is a specific inducer of ferroptosis that operates through a dual mechanism of action, making it a valuable tool for research and a potential candidate for therapeutic development. This technical guide provides a comprehensive analysis of the this compound-induced ferroptosis pathway, including its core mechanisms, quantitative effects on cellular components, and detailed experimental protocols for its study.

The Core Mechanism of this compound-Induced Ferroptosis

This compound triggers ferroptosis through two distinct but interconnected pathways: the degradation of Glutathione Peroxidase 4 (GPX4) and the depletion of Coenzyme Q10 (CoQ10).[1][2][3][4][5]

1.1. GPX4 Degradation: this compound promotes the degradation of GPX4, a crucial enzyme that detoxifies lipid peroxides. The degradation of GPX4 is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis. Recent studies have also implicated the process of autophagy in this compound-mediated GPX4 degradation.

1.2. Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to the depletion of farnesyl pyrophosphate (FPP), a precursor for the synthesis of Coenzyme Q10. CoQ10 is a potent lipophilic antioxidant that protects cellular membranes from lipid peroxidation. Its depletion, therefore, sensitizes cells to oxidative damage and ferroptosis.

The dual action of this compound, targeting both the primary defense against lipid peroxides (GPX4) and a key lipophilic antioxidant (CoQ10), results in a potent induction of ferroptosis.

Quantitative Analysis of this compound's Effects

The efficacy of this compound in inducing ferroptosis varies across different cell lines. The following tables summarize the available quantitative data on the effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation(s)
LN229Glioblastoma4.2
U118Glioblastoma2.6
HT-29Colorectal CancerNot specified, but effective
Caco-2Colorectal CancerNot specified, but effective
J82Bladder CancerEffective
253JBladder CancerEffective
T24Bladder CancerEffective
RT-112Bladder CancerEffective

Table 2: Effect of this compound on GPX4 Protein Levels

While several studies demonstrate this compound-induced degradation of GPX4 through Western blotting, quantitative densitometric analyses are not consistently provided. The available data indicates a time- and dose-dependent decrease in GPX4 protein abundance. For example, in 253J and T24 bladder cancer cells, treatment with 2 µM and 5 µM this compound for 6 hours resulted in a noticeable reduction in GPX4 levels. Similarly, treatment of FSH-GPX4 expressing MEFs with 5 µM this compound showed a time-dependent decrease in GPX4 levels over 24 hours.

Table 3: Effect of this compound on Coenzyme Q10 Levels

Table 4: Effect of this compound on Lipid Peroxidation

This compound treatment leads to a significant increase in lipid peroxidation, a hallmark of ferroptosis. This is often measured by the oxidation of the fluorescent probe C11-BODIPY 581/591. In 253J and T24 bladder cancer cells, treatment with this compound led to a notable increase in the green fluorescence of oxidized C11-BODIPY, which was reversible by autophagy inhibitors. In glioblastoma cell lines LN229 and U118, 1 µM this compound treatment for 24 hours also resulted in a significant increase in lipid peroxidation as detected by C11-BODIPY.

Experimental Protocols

The following are detailed methodologies for key experiments to analyze the this compound ferroptosis pathway.

3.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

3.2. Western Blot Analysis of GPX4

This protocol is used to assess the effect of this compound on GPX4 protein levels.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against GPX4

    • Loading control primary antibody (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time points.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

    • Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • For quantitative analysis, perform densitometry using appropriate software and normalize the GPX4 band intensity to the loading control.

3.3. Lipid Peroxidation Assay (C11-BODIPY 581/591 Flow Cytometry)

This protocol measures the extent of lipid peroxidation in cells treated with this compound.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound

    • C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with this compound at the desired concentrations and for the appropriate duration.

    • In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

    • Harvest the cells by trypsinization and wash them with PBS.

    • Resuspend the cells in PBS for flow cytometry analysis.

    • Analyze the cells on a flow cytometer. The unoxidized probe fluoresces red (excitation ~581 nm, emission ~591 nm), while the oxidized probe fluoresces green (excitation ~488 nm, emission ~510 nm).

    • Quantify the level of lipid peroxidation by measuring the shift from red to green fluorescence. The ratio of green to red fluorescence intensity can be used as an indicator of lipid peroxidation.

3.4. Coenzyme Q10 Measurement (HPLC)

This protocol is for the quantification of CoQ10 levels in cells treated with this compound.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound

    • Coenzyme Q10 standard

    • Solvents for extraction (e.g., hexane, ethanol, or 2-propanol)

    • HPLC system with a C18 column and a UV or electrochemical detector

  • Procedure:

    • Treat cells with this compound as required.

    • Harvest and wash the cells with PBS.

    • Extract lipids from the cell pellet using an appropriate solvent system. A common method involves sonication in ethanol followed by hexane extraction.

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Reconstitute the lipid extract in the mobile phase for HPLC analysis.

    • Inject the sample into the HPLC system. A typical mobile phase is a mixture of methanol, ethanol, and 2-propanol.

    • Detect CoQ10 by UV absorbance at approximately 275 nm.

    • Quantify the CoQ10 concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of CoQ10.

Visualization of Signaling Pathways and Workflows

4.1. This compound Signaling Pathway

FIN56_Pathway This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Activates? GPX4_protein GPX4 Protein SQS Squalene Synthase (SQS) This compound->SQS Binds & Activates GPX4_degradation GPX4 Degradation ACC->GPX4_degradation Required for Lipid_Peroxidation Lipid Peroxidation GPX4_protein->Lipid_Peroxidation Inhibits GPX4_degradation->Lipid_Peroxidation Promotes FPP Farnesyl Pyrophosphate (FPP) SQS->FPP Depletes CoQ10 Coenzyme Q10 (CoQ10) FPP->CoQ10 Precursor to CoQ10->Lipid_Peroxidation Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: this compound induces ferroptosis via GPX4 degradation and CoQ10 depletion.

4.2. Experimental Workflow for this compound Analysis

Experimental_Workflow start Cell Culture (e.g., Cancer Cell Line) treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (GPX4 Analysis) treatment->western lipid_ros Lipid Peroxidation Assay (C11-BODIPY Flow Cytometry) treatment->lipid_ros coq10 CoQ10 Measurement (HPLC) treatment->coq10 data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis lipid_ros->data_analysis coq10->data_analysis

Caption: A typical experimental workflow for studying the effects of this compound.

Conclusion

This compound is a potent and specific inducer of ferroptosis with a well-defined dual mechanism of action. This makes it an invaluable tool for researchers studying the intricacies of ferroptosis and for drug development professionals exploring novel anti-cancer strategies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the rigorous investigation of the this compound ferroptosis pathway. Further research is warranted to generate more comprehensive quantitative data on the dose-dependent effects of this compound on GPX4 and CoQ10 levels across a wider range of cell types.

References

FIN56 GPX4 degradation mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the FIN56-Induced Degradation of GPX4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a significant pathway in cancer biology, neurodegeneration, and other pathological states.[1] Central to the defense against ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides.[1][2][3][4] Consequently, GPX4 has become a prime therapeutic target. This compound is a specific, small-molecule inducer of ferroptosis, notable for its distinct mechanism of action that involves the depletion of cellular GPX4. This guide provides a detailed examination of the molecular mechanisms underpinning this compound-induced GPX4 degradation, experimental methodologies to study this process, and relevant quantitative data.

Core Mechanism of this compound Action

This compound executes its pro-ferroptotic function through a dual mechanism, creating a potent multi-pronged attack on the cell's lipid antioxidant defenses. These two pathways are:

  • Depletion of Coenzyme Q10 (CoQ10) : this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. This activation is thought to divert metabolic flux, leading to a reduction in the pool of non-steroidogenic isoprenoids, most notably the lipophilic antioxidant CoQ10.

  • Degradation of GPX4 Protein : Independent of its effect on SQS, this compound promotes the post-translational degradation of the GPX4 protein. This action directly removes the primary enzyme responsible for repairing lipid peroxides.

The mechanism of GPX4 degradation itself is multifaceted and appears to involve the coordinated action of several cellular pathways.

Role of Acetyl-CoA Carboxylase (ACC)

The degradation of GPX4 induced by this compound is critically dependent on the enzymatic activity of Acetyl-CoA Carboxylase (ACC). Pharmacological inhibition of ACC has been shown to suppress the this compound-mediated loss of GPX4. While the precise mechanistic link remains under investigation, it is hypothesized that ACC activity, possibly through its role in elongating polyunsaturated fatty acids (PUFAs), creates a cellular context or generates a substrate necessary for the subsequent degradation of GPX4.

Involvement of Autophagy

Mounting evidence indicates that this compound-induced GPX4 degradation is an autophagy-dependent process. Studies have shown that this compound treatment induces autophagy in cancer cells. Inhibition of this process at various stages, either through pharmacological agents like bafilomycin A₁ or by genetic knockdown of essential autophagy genes (e.g., ATG5, ULK1), attenuates the degradation of GPX4 and mitigates cell death. This suggests that this compound triggers a selective autophagic process that targets GPX4 for lysosomal degradation. One study has implicated the enzyme SMPD1/ASM as a necessary component for this autophagic degradation.

Potential Contribution of the Ubiquitin-Proteasome System (UPS)

While early reports suggested the UPS was not primarily involved, more recent findings indicate a potential role. Research on GPX4 inhibitors has suggested that degradation can involve a proteasome-dependent mechanism, with ubiquitination potentially occurring at specific lysine residues (K125, K127) on the GPX4 protein. It is plausible that both autophagy and the UPS contribute to the clearance of GPX4 under different cellular contexts or that the pathways are interconnected.

Signaling and Degradation Pathways

The following diagram illustrates the dual mechanism of this compound, leading to the induction of ferroptosis.

FIN56_Mechanism cluster_gpx4 GPX4 Degradation Pathway cluster_coq10 CoQ10 Depletion Pathway cluster_outcome Cellular Outcome FIN56_1 This compound ACC Acetyl-CoA Carboxylase (ACC) (Activity Required) FIN56_1->ACC Activates? Autophagy Autophagy Induction (e.g., via SMPD1) ACC->Autophagy Enables GPX4 GPX4 Protein Autophagy->GPX4 Targets Degradation Lysosomal Degradation GPX4->Degradation Lipid_ROS Lipid Peroxidation (Lethal Accumulation) Degradation->Lipid_ROS FIN56_2 This compound SQS Squalene Synthase (SQS) FIN56_2->SQS Binds & Activates CoQ10 Coenzyme Q10 (Antioxidant) SQS->CoQ10 Depletes CoQ10->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_analysis Phase 2: Cellular & Molecular Analysis cluster_data Phase 3: Data Interpretation A1 Cell Line Selection (e.g., HT-1080, A549) A2 Cell Seeding (6-well or 96-well plates) A1->A2 A3 This compound Treatment (Dose-response & Time-course) A2->A3 B1 Cell Viability Assay (MTT / CCK-8) A3->B1 B2 Protein Extraction & Lysis A3->B2 B4 Lipid ROS Assay (C11-BODIPY) A3->B4 C1 Calculate IC50 B1->C1 B3 Western Blot (GPX4, LC3-II, Actin) B2->B3 C2 Quantify Protein Levels B3->C2 C3 Measure ROS Fold Change B4->C3 C4 Correlate Data & Conclude Mechanism C1->C4 C2->C4 C3->C4

References

The Role of FIN56 in Lipid Peroxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including cancer and neurodegenerative diseases. FIN56 is a specific and potent inducer of ferroptosis, making it an invaluable tool for studying this intricate cell death pathway and a potential candidate for therapeutic development. This technical guide provides an in-depth exploration of this compound's core mechanisms, focusing on its dual role in promoting the degradation of Glutathione Peroxidase 4 (GPX4) and activating Squalene Synthase (SQS), which collectively lead to the accumulation of lethal lipid peroxides. This document summarizes key quantitative data, details experimental protocols for studying this compound-induced ferroptosis, and presents signaling pathways and experimental workflows through standardized diagrams.

Introduction to this compound and Ferroptosis

Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] This process is distinct from other forms of regulated cell death, such as apoptosis and necroptosis.[3] The central regulator of ferroptosis is GPX4, an enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage.[4][5]

This compound is a small molecule that has been identified as a specific inducer of ferroptosis. It is classified as a type 3 ferroptosis inducer. Unlike other inducers that indirectly inhibit GPX4 by depleting glutathione (e.g., erastin) or directly inhibit its enzymatic activity (e.g., RSL3), this compound employs a unique dual mechanism of action.

Core Mechanism of this compound-Induced Lipid Peroxidation

This compound triggers ferroptosis through two distinct but converging pathways that ultimately result in overwhelming lipid peroxidation.

2.1. GPX4 Degradation:

One of the primary mechanisms of this compound is the induction of GPX4 protein degradation. This process is dependent on the enzymatic activity of Acetyl-CoA Carboxylase (ACC). The precise molecular link between this compound, ACC, and the degradation of GPX4 is an area of ongoing investigation. Some studies suggest that this degradation is mediated by the autophagy-lysosome pathway. By promoting the degradation of GPX4, this compound effectively removes a critical defense mechanism against lipid peroxidation.

2.2. Squalene Synthase Activation and Coenzyme Q10 Depletion:

In a parallel pathway, this compound binds to and activates Squalene Synthase (SQS), an enzyme in the mevalonate pathway responsible for converting farnesyl pyrophosphate (FPP) to squalene. This activation of SQS shunts FPP away from the synthesis of other essential molecules, most notably Coenzyme Q10 (CoQ10). CoQ10, in its reduced form (ubiquinol), is a potent lipophilic antioxidant that can independently suppress lipid peroxidation. Therefore, by depleting the cellular pool of CoQ10, this compound further sensitizes cells to oxidative damage and ferroptosis.

Quantitative Data on this compound Activity

The following tables summarize quantitative data from various studies on the activity of this compound in inducing ferroptosis and inhibiting cell viability in different cell lines.

Cell LineAssay TypeEndpointThis compound ConcentrationDurationOutcomeReference
LN229 (Glioblastoma)CCK-8IC504.2 µM24 hDecreased cell viability
U118 (Glioblastoma)CCK-8IC502.6 µM24 hDecreased cell viability
253J (Bladder Cancer)ImmunoblotGPX4 Degradation2 µM or 5 µM6 hGPX4 protein levels reduced
T24 (Bladder Cancer)ImmunoblotGPX4 Degradation2 µM or 5 µM6 hGPX4 protein levels reduced
HT-1080 (Fibrosarcoma)Glutathione AssayGlutathione Levels5 µM10 hCo-treatment with α-tocopherol
HepG2Fluorescence ImagingLipid Peroxidation10 µM24 hIncreased lipid peroxidation

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in lipid peroxidation.

4.1. Induction of Ferroptosis with this compound

  • Cell Culture: Plate cells (e.g., LN229, U118, HT-1080) in appropriate culture vessels and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Treatment: Replace the existing cell culture medium with the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 10, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

4.2. Measurement of Lipid Peroxidation

  • Reagent: Use a lipid-soluble fluorescent probe such as BODIPY™ 581/591 C11 or CellRox Green Dye.

  • Staining: Following this compound treatment, add the fluorescent probe to the cell culture medium at a final concentration of approximately 5 µM.

  • Incubation: Incubate the cells with the probe for 30 minutes at 37°C.

  • Imaging: Wash the cells with phosphate-buffered saline (PBS). Acquire images using a confocal microscope. An increase in green fluorescence for BODIPY™ 581/591 C11 indicates lipid peroxidation.

  • Flow Cytometry: Alternatively, after staining, trypsinize the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer.

4.3. Western Blot Analysis for GPX4 Degradation

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of this compound and a typical experimental workflow for studying its effects.

FIN56_Mechanism cluster_0 This compound Dual Mechanism cluster_1 GPX4 Degradation Pathway cluster_2 SQS Activation Pathway This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Requires SQS Squalene Synthase (SQS) This compound->SQS Activates Autophagy Autophagy ACC->Autophagy GPX4_Deg GPX4 Degradation Lipid_Peroxidation Lipid Peroxidation GPX4_Deg->Lipid_Peroxidation Autophagy->GPX4_Deg Squalene Squalene SQS->Squalene FPP Farnesyl Pyrophosphate (FPP) FPP->SQS CoQ10 Coenzyme Q10 (CoQ10) Depletion FPP->CoQ10 Shunted From CoQ10->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: this compound dual mechanism of action.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment with this compound (and controls) start->treatment incubation Incubation (e.g., 6-24 hours) treatment->incubation lipid_perox Lipid Peroxidation Assay (BODIPY C11 / Flow Cytometry) incubation->lipid_perox viability Cell Viability Assay (CCK-8 / MTT) incubation->viability western_blot Western Blot for GPX4 incubation->western_blot data_analysis Data Analysis and Interpretation lipid_perox->data_analysis viability->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for this compound studies.

Conclusion

This compound stands out as a unique and powerful tool for inducing ferroptosis through a dual mechanism that involves both the degradation of the key protective enzyme GPX4 and the depletion of the lipophilic antioxidant CoQ10 via the activation of SQS. This multifaceted attack on the cell's lipid peroxidation defense systems makes this compound a highly effective ferroptosis inducer. The detailed protocols and mechanistic understanding presented in this guide are intended to facilitate further research into the complex process of ferroptosis and to aid in the development of novel therapeutic strategies that leverage this distinct form of cell death. As our understanding of the intricate regulation of ferroptosis continues to grow, the role of specific chemical probes like this compound will remain indispensable.

References

FIN56: A Technical Guide to its Ferroptotic Action in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIN56 is a potent small-molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike other ferroptosis inducers that primarily inhibit the cystine/glutamate antiporter (System Xc-) or directly inactivate glutathione peroxidase 4 (GPX4), this compound employs a distinct dual mechanism of action.[1][3] This technical guide provides an in-depth overview of this compound's effects across various cancer cell lines, detailing its molecular pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action

This compound initiates ferroptosis through two primary, interconnected pathways:

  • GPX4 Degradation: this compound promotes the degradation of GPX4, a crucial enzyme responsible for repairing lipid peroxides.[4] This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC). In some cancer types, such as bladder cancer, this degradation process is mediated by autophagy.

  • Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipid-soluble antioxidant, thereby increasing cellular oxidative stress.

This dual action of removing a key lipid peroxide repair enzyme and depleting a major lipid-soluble antioxidant creates a synergistic effect, leading to the overwhelming accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

Signaling Pathway of this compound-Induced Ferroptosis

FIN56_Pathway This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Requires SQS Squalene Synthase (SQS) This compound->SQS Binds & Activates Autophagy Autophagy This compound->Autophagy Induces in Bladder Cancer GPX4_Deg GPX4 Degradation ACC->GPX4_Deg Enables Lipid_ROS Lipid ROS Accumulation GPX4_Deg->Lipid_ROS Promotes Mevalonate Mevalonate Pathway CoQ10_Dep Coenzyme Q10 Depletion Mevalonate->CoQ10_Dep Leads to CoQ10_Dep->Lipid_ROS Promotes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces Autophagy->GPX4_Deg Mediates

Caption: this compound dual mechanism of action leading to ferroptosis.

This compound in Different Cancer Cell Lines: A Quantitative Overview

The efficacy of this compound varies across different cancer types and cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Assay DurationReference
GlioblastomaLN2294.224h
GlioblastomaU1182.624h
Bladder CancerJ82>10 (Resistant)72h
Bladder Cancer253J~572h
Bladder CancerT24~272h
Bladder CancerRT-112~172h
Biliary Tract CancerEGI-1~40Not Specified
Biliary Tract CancerTFK-1~40Not Specified
Colorectal CancerHT-29Not SpecifiedNot Specified
Colorectal CancerCaco-2Not SpecifiedNot Specified
OsteosarcomaMNNG/HOSNot SpecifiedNot Specified

Note: IC50 values can vary depending on experimental conditions.

Table 2: Cellular Effects of this compound Treatment
Cancer TypeCell LineEffectMethodReference
GlioblastomaLN229, U118Decreased cell viability, proliferationCCK-8, EdU assay
GlioblastomaLN229, U118Increased lipid peroxidation (4-HNE)Immunofluorescence
GlioblastomaLN229, U118Increased ROS productionFluorescent probes
Bladder Cancer253J, T24Induction of autophagy (increased LC3-II)Immunoblotting
Bladder Cancer253J, T24GPX4 degradationImmunoblotting
Bladder Cancer253J, T24Increased lipid peroxidationBODIPY 581/591 C11
Lung Cancer (Cisplatin-Resistant)A549Increased total and lipid ROSDCFDA, BODIPY-C11

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assays (MTT/CCK-8)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a DMSO-treated control group.

  • Reagent Addition:

    • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (MTT only): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control and determine IC50 values using non-linear regression analysis.

Experimental Workflow for Cell Viability

Cell_Viability_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Overnight Incubation Seed->Adhere Treat Treat with this compound Concentrations Adhere->Treat Incubate Incubate for 24-72h Treat->Incubate Add_Reagent Add MTT or CCK-8 Reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 1-4h Add_Reagent->Incubate_Reagent Measure Measure Absorbance Incubate_Reagent->Measure Analyze Calculate Viability & IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining cell viability after this compound treatment.

Immunoblotting for Protein Analysis
  • Cell Lysis: Treat cells with this compound for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, LC3, p62, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Lipid Peroxidation Assay (BODIPY 581/591 C11)
  • Cell Treatment: Treat cells with this compound in a suitable culture plate or dish.

  • Staining: Add the BODIPY 581/591 C11 probe (final concentration ~2 µM) to the culture medium and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.

    • Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze using a flow cytometer. An increase in green fluorescence (e.g., in the FITC channel) indicates lipid peroxidation.

Conclusion and Future Directions

This compound is a valuable tool for studying ferroptosis due to its unique dual mechanism of action. Its efficacy has been demonstrated in a range of cancer cell lines, particularly those resistant to conventional therapies. The data presented in this guide highlight the potential of this compound as a lead compound for the development of novel anticancer drugs.

Future research should focus on:

  • Elucidating the precise molecular link between ACC and GPX4 degradation.

  • Identifying biomarkers to predict sensitivity to this compound across different cancer types.

  • Evaluating the in vivo efficacy and safety of this compound in various preclinical cancer models.

  • Exploring combination therapies, such as with mTOR inhibitors, to enhance the anti-tumor effects of this compound.

References

FIN56: A Technical Guide to a Novel Ferroptosis-Inducing Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIN56 is a small molecule that has emerged as a potent and specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its use, and its application as a chemical probe in ferroptosis research and drug development.

Introduction

Ferroptosis is a non-apoptotic form of programmed cell death that is distinct from other cell death modalities in its iron-dependency and the central role of lipid peroxidation. It has been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. Chemical probes that can specifically modulate ferroptosis are invaluable tools for dissecting its complex signaling pathways and for validating therapeutic targets. This compound has been identified as a specific and potent inducer of ferroptosis, making it a valuable tool for researchers in the field.

Mechanism of Action

This compound induces ferroptosis through a unique dual mechanism of action that distinguishes it from other ferroptosis inducers.[1][2] It simultaneously targets two key pathways that regulate cellular lipid peroxidation:

  • GPX4 Degradation: this compound promotes the degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides.[1][2] The degradation of GPX4 is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis.[1]

  • Squalene Synthase Activation and Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to a depletion of the downstream product, coenzyme Q10 (CoQ10), a potent lipophilic antioxidant that protects cellular membranes from lipid peroxidation.

This dual action of depleting a primary lipid peroxide repair enzyme and a key membrane antioxidant leads to a massive accumulation of lipid reactive oxygen species (ROS) and subsequent cell death by ferroptosis.

Signaling Pathway of this compound-Induced Ferroptosis

FIN56_Pathway This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC activates SQS Squalene Synthase (SQS) This compound->SQS GPX4_deg GPX4 Degradation ACC->GPX4_deg GPX4 GPX4 GPX4_deg->GPX4 Lipid_Peroxides1 Lipid Peroxides GPX4->Lipid_Peroxides1 detoxifies Lipid_Peroxidation Lipid Peroxidation Accumulation Lipid_Peroxides1->Lipid_Peroxidation CoQ10 Coenzyme Q10 (CoQ10) SQS->CoQ10 depletes Lipid_Peroxides2 Lipid Peroxides CoQ10->Lipid_Peroxides2 neutralizes Lipid_Peroxides2->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: this compound induces ferroptosis via GPX4 degradation and SQS activation.

Quantitative Data

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

Cell LineIC50 (µM)Citation
LN2294.2
U1182.6

Table 2: IC50 Values of this compound in Other Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HT-29Colorectal CancerNot specified
Caco-2Colorectal CancerNot specified
J82Bladder CancerNot specified
253JBladder CancerNot specified
T24Bladder CancerNot specified
RT-112Bladder CancerNot specified

Note: Specific IC50 values for HT-29, Caco-2, and bladder cancer cell lines were not available in the provided search results, though the studies indicate this compound is effective in these lines.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability Assay (CCK-8)

This protocol is adapted for assessing the effect of this compound on the viability of glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., LN229, U118)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed glioblastoma cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium. It is recommended to perform a dose-response curve with concentrations ranging from 0.1 to 10 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This protocol describes the detection of lipid peroxidation in cells treated with this compound using the fluorescent probe BODIPY™ 581/591 C11.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • BODIPY™ 581/591 C11 stock solution (in DMSO)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).

  • Allow cells to adhere and grow overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 1-5 µM) or vehicle control for the desired time (e.g., 6-24 hours).

  • Prepare a working solution of BODIPY™ 581/591 C11 at a final concentration of 1-10 µM in culture medium.

  • Remove the medium from the cells and wash once with PBS.

  • Add the BODIPY™ 581/591 C11 working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells twice with PBS.

  • Add fresh culture medium or PBS to the cells.

  • Immediately analyze the cells by fluorescence microscopy or flow cytometry.

    • Microscopy: Observe the shift in fluorescence from red (non-oxidized) to green (oxidized).

    • Flow Cytometry: Measure the fluorescence intensity in both the green (e.g., FITC channel) and red (e.g., PE channel) channels. The ratio of green to red fluorescence indicates the level of lipid peroxidation.

Western Blot Analysis of GPX4

This protocol outlines the detection of GPX4 protein levels in cells treated with this compound.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GPX4

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Seed and treat cells with this compound as described in previous protocols.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the protein samples by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., ß-actin or GAPDH).

In Vivo Glioblastoma Xenograft Model

This section provides a general outline for an in vivo study using a subcutaneous glioblastoma xenograft model in nude mice. Note: The specific dosage, administration route, and treatment schedule for this compound were not detailed in the available search results. Researchers should refer to the original publication for these critical experimental parameters.

Materials:

  • Glioblastoma cell line (e.g., LN229)

  • Athymic nude mice (e.g., BALB/c nude)

  • This compound for in vivo use

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject approximately 2 x 10⁶ LN229 cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, intravenous) and the dosing schedule need to be optimized.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of ferroptosis like 4-HNE).

Experimental Workflow for In Vivo Study

InVivo_Workflow start Start cell_culture Culture LN229 Glioblastoma Cells start->cell_culture injection Subcutaneous Injection into Nude Mice cell_culture->injection tumor_growth Tumor Growth (~100 mm³) injection->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer this compound (Dose, Route, Schedule TBD) randomization->treatment monitoring Monitor Tumor Volume & Mouse Health treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Immunohistochemistry (e.g., 4-HNE) endpoint->analysis

Caption: General workflow for a this compound in vivo glioblastoma xenograft study.

Applications in Drug Discovery and Development

This compound serves as a critical tool for:

  • Target Validation: By specifically inducing ferroptosis, this compound helps to validate novel therapeutic targets within the ferroptosis pathway.

  • Compound Screening: It can be used as a positive control in high-throughput screening assays to identify new ferroptosis inducers or inhibitors.

  • Mechanism of Action Studies: this compound's well-defined dual mechanism allows for detailed investigation into the intricacies of ferroptosis signaling.

  • Preclinical Studies: As demonstrated in glioblastoma and bladder cancer models, this compound can be used to evaluate the therapeutic potential of inducing ferroptosis in various cancer types.

Conclusion

This compound is a powerful and specific chemical probe for inducing ferroptosis. Its unique dual mechanism of action, targeting both GPX4 and the mevalonate pathway, makes it an invaluable tool for researchers studying this form of regulated cell death. The experimental protocols and data presented in this guide provide a solid foundation for utilizing this compound to advance our understanding of ferroptosis and to accelerate the development of novel therapeutics that exploit this pathway.

Disclaimer: This document is intended for informational purposes for research professionals. All experiments should be conducted in accordance with institutional guidelines and safety protocols.

References

FIN56: A Technical Guide to its Discovery and Development as a Ferroptosis Inducer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIN56 is a small molecule that has emerged as a potent and specific inducer of ferroptosis, an iron-dependent form of regulated cell death. Its unique dual mechanism of action, involving both the degradation of glutathione peroxidase 4 (GPX4) and the depletion of coenzyme Q10 (CoQ10), distinguishes it from other ferroptosis-inducing compounds. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, with a focus on its potential as a therapeutic agent in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Introduction

Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid peroxides. It has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury. The discovery of small molecules that can modulate ferroptosis has opened up new avenues for therapeutic intervention. This compound was identified through a high-throughput screening for compounds that induce non-apoptotic cell death and has since been characterized as a specific and potent inducer of ferroptosis[1]. This guide will delve into the technical aspects of this compound, providing a comprehensive resource for researchers in the field.

Discovery and Development

This compound was discovered as part of a lead optimization effort from an initial hit compound, CIL56, which was identified in a screen for molecules that selectively kill cells with oncogenic RAS mutations[2]. While CIL56 induced multiple forms of cell death, this compound was developed as a more specific ferroptosis inducer[3]. Its development has been driven by its potential as an anti-cancer agent, with studies demonstrating its efficacy in various cancer models, including glioblastoma and bladder cancer[4][5].

Mechanism of Action

This compound induces ferroptosis through a unique dual mechanism that targets two key antioxidant pathways within the cell:

  • GPX4 Degradation: this compound promotes the degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides. This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC) and has also been linked to the cellular autophagy machinery. The loss of GPX4 activity leads to an accumulation of toxic lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

  • Coenzyme Q10 Depletion: this compound directly binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation shunts precursors away from the synthesis of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant. The depletion of CoQ10 further sensitizes the cell to lipid peroxidation and ferroptosis.

This dual mechanism provides a robust method for inducing ferroptosis and may offer advantages in overcoming resistance mechanisms that can arise with compounds targeting a single pathway.

Signaling Pathway Diagram

FIN56_Mechanism This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC requires Autophagy Autophagy This compound->Autophagy induces SQS Squalene Synthase (SQS) This compound->SQS activates GPX4_deg GPX4 Degradation ACC->GPX4_deg Autophagy->GPX4_deg GPX4 GPX4 GPX4_deg->GPX4 reduces Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis CoQ10 Coenzyme Q10 (CoQ10) Depletion SQS->CoQ10 Mevalonate Mevalonate Pathway Mevalonate->SQS Antioxidant_Defense Reduced Antioxidant Defense CoQ10->Antioxidant_Defense Antioxidant_Defense->Lipid_ROS Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_mechanism Mechanism Assays cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines FIN56_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->FIN56_Treatment Viability Cell Viability Assay (IC50 Determination) FIN56_Treatment->Viability Mechanism Mechanism of Action Assays FIN56_Treatment->Mechanism Lipid_ROS Lipid Peroxidation Mechanism->Lipid_ROS GPX4 GPX4 Degradation (Western Blot) Mechanism->GPX4 CoQ10 CoQ10 Levels (HPLC) Mechanism->CoQ10 SQS SQS Activity Mechanism->SQS Autophagy Autophagy Flux Mechanism->Autophagy Xenograft Xenograft Model (e.g., Glioblastoma) Treatment This compound Administration Xenograft->Treatment Monitoring Tumor Growth & Animal Health Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (IHC, etc.) Monitoring->Endpoint

References

FIN56 and the Mevalonate Pathway: A Technical Guide to a Dual-Pronged Approach in Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIN56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Its unique dual mechanism of action, which involves both the degradation of Glutathione Peroxidase 4 (GPX4) and the modulation of the mevalonate pathway, presents a compelling strategy for targeting cancer cells, particularly those resistant to traditional apoptotic cell death. This technical guide provides an in-depth overview of this compound, focusing on its interaction with the mevalonate pathway, and offers detailed experimental protocols and quantitative data to facilitate further research and drug development.

Introduction: The Role of this compound in Ferroptosis

Ferroptosis is a non-apoptotic form of regulated cell death driven by the accumulation of lethal lipid reactive oxygen species (ROS)[1]. It is mechanistically distinct from other cell death modalities and has emerged as a promising therapeutic avenue in oncology. This compound is a potent and specific inducer of ferroptosis[2][3]. Unlike other ferroptosis inducers that either inhibit the cystine/glutamate antiporter system Xc- or directly inhibit GPX4, this compound employs a dual mechanism that enhances its cytotoxic efficacy[4][5].

The two primary mechanisms of this compound-induced ferroptosis are:

  • GPX4 Degradation: this compound promotes the degradation of GPX4, a key enzyme that detoxifies lipid peroxides. The degradation of GPX4 leads to an accumulation of lipid ROS, ultimately triggering ferroptotic cell death.

  • Mevalonate Pathway Modulation: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation.

This guide will delve into the intricate details of these mechanisms, with a particular focus on the role of the mevalonate pathway.

Quantitative Data: The Efficacy of this compound in Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, particularly in glioblastoma and bladder cancer cells.

Cell LineCancer TypeIC50 (µM)Citation
LN229Glioblastoma4.2
U118Glioblastoma2.6
J82Bladder CancerNot specified
253JBladder CancerNot specified
T24Bladder CancerNot specified
RT-112Bladder CancerNot specified
HT-29Colorectal CancerNot specified
Caco-2Colorectal CancerNot specified

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

In a subcutaneous xenograft model of glioblastoma using LN229 cells, this compound treatment resulted in a significant decrease in tumor volume, demonstrating its in vivo anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

The Dual Mechanism of this compound Action

This compound induces ferroptosis through two interconnected pathways that converge on the accumulation of lipid peroxides.

FIN56_Mechanism cluster_gpx4 GPX4 Degradation Pathway cluster_mevalonate Mevalonate Pathway Modulation This compound This compound GPX4 GPX4 This compound->GPX4 promotes degradation SQS Squalene Synthase (SQS) This compound->SQS binds and activates Lipid_Peroxides_GPX4 Lipid Peroxides GPX4->Lipid_Peroxides_GPX4 reduces Ferroptosis_GPX4 Ferroptosis Lipid_Peroxides_GPX4->Ferroptosis_GPX4 CoQ10 Coenzyme Q10 (CoQ10) SQS->CoQ10 depletes Mevalonate_Pathway Mevalonate Pathway Mevalonate_Pathway->SQS Lipid_Peroxides_Mev Lipid Peroxides CoQ10->Lipid_Peroxides_Mev neutralizes Ferroptosis_Mev Ferroptosis Lipid_Peroxides_Mev->Ferroptosis_Mev

This compound dual mechanism of action.
Experimental Workflow for Assessing this compound-Induced Ferroptosis

A typical workflow to investigate the effects of this compound involves treating cancer cells with the compound and then assessing cell viability, lipid peroxidation, and GPX4 protein levels.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability lipid_ros Lipid ROS Measurement (e.g., C11-BODIPY) treatment->lipid_ros gpx4_wb GPX4 Western Blot treatment->gpx4_wb

References

FIN56: A Dual-Pronged Inducer of Ferroptosis Through Coenzyme Q10 Depletion and GPX4 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

FIN56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Its mechanism of action is distinguished by a dual activity: the degradation of glutathione peroxidase 4 (GPX4) and the depletion of coenzyme Q10 (CoQ10), a vital lipophilic antioxidant. This technical guide provides an in-depth analysis of the molecular pathways affected by this compound, with a focus on its impact on CoQ10 levels. We present a compilation of experimental protocols for assessing the effects of this compound and visualize the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, neurodegenerative disease, and other fields where ferroptosis is a relevant therapeutic target.

Introduction

Ferroptosis is a non-apoptotic form of regulated cell death driven by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1] This process is implicated in a variety of pathological conditions, including cancer and neurodegenerative diseases. Small molecules that can induce ferroptosis are valuable tools for both basic research and as potential therapeutics. This compound is a potent and specific inducer of ferroptosis with a unique dual mechanism of action that distinguishes it from other ferroptosis inducers (FINs).[1][2]

This compound simultaneously targets two key pillars of the ferroptotic defense system: the glutathione (GSH)-dependent lipid peroxide repair enzyme GPX4 and the CoQ10-dependent antioxidant pathway.[2][3] This dual targeting strategy makes this compound a robust tool for inducing ferroptosis, even in cellular contexts that may be resistant to agents with a single mode of action.

This guide will provide a detailed examination of the molecular mechanisms of this compound, with a particular emphasis on its effects on CoQ10 metabolism. We will present available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental procedures.

Molecular Mechanism of this compound

This compound induces ferroptosis through two distinct but synergistic mechanisms:

  • Degradation of GPX4: this compound promotes the degradation of GPX4, a central enzyme in the cellular defense against lipid peroxidation. GPX4 utilizes glutathione to reduce lipid hydroperoxides to their corresponding alcohols, thereby preventing the propagation of lipid peroxidation chain reactions. The degradation of GPX4 by this compound removes this critical line of defense.

  • Depletion of Coenzyme Q10: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation shunts precursors away from the synthesis of CoQ10, leading to its depletion. CoQ10, in its reduced form (ubiquinol), is a potent lipophilic antioxidant that can independently suppress lipid peroxidation. The depletion of CoQ10 by this compound compromises this parallel antioxidant system.

The simultaneous degradation of GPX4 and depletion of CoQ10 creates a scenario of overwhelming oxidative stress, leading to rampant lipid peroxidation and ultimately, cell death by ferroptosis.

Signaling Pathways

The dual mechanism of this compound involves the interplay of several key signaling pathways. The following diagrams illustrate the this compound-induced ferroptosis pathway and the experimental workflow for its investigation.

FIN56_Mechanism cluster_mevalonate Mevalonate Pathway cluster_gpx4 GPX4 Pathway HMGCoA HMG-CoA Mevalonate Mevalonate FPP Farnesyl Pyrophosphate (FPP) Squalene Squalene CoQ10 Coenzyme Q10 (Ubiquinone) Lipid_ROS Lipid ROS Accumulation CoQ10->Lipid_ROS inhibits SQS Squalene Synthase (SQS) GPX4_active GPX4 (active) GPX4_degraded Degraded GPX4 GPX4_active->GPX4_degraded GPX4_active->Lipid_ROS inhibits Lipid_peroxides Lipid Peroxides Lipid_alcohols Lipid Alcohols GSH GSH GSSG GSSG This compound This compound This compound->SQS activates This compound->GPX4_active promotes degradation Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Biochemical and Cellular Assays cluster_analysis Data Analysis and Interpretation start Seed Cells (e.g., Glioblastoma cells) treat Treat with this compound (various concentrations and time points) start->treat coq10 CoQ10 Quantification (HPLC or LC-MS/MS) treat->coq10 gpx4 GPX4 Protein Levels (Western Blot) treat->gpx4 lipid_ros Lipid Peroxidation (C11-BODIPY Staining) treat->lipid_ros viability Cell Viability Assay (e.g., CCK-8) treat->viability data_table Quantitative Data Tables coq10->data_table gpx4->data_table lipid_ros->data_table viability->data_table pathway_vis Signaling Pathway Visualization data_table->pathway_vis conclusion Conclusion on this compound Effect pathway_vis->conclusion

Data Presentation

While the qualitative effects of this compound on CoQ10 and GPX4 are well-documented, specific quantitative data from peer-reviewed publications is limited. The following tables summarize the expected outcomes based on the described mechanisms of action. These tables are intended to be illustrative and should be populated with specific experimental data.

Table 1: Effect of this compound on Coenzyme Q10 Levels in Glioblastoma Cell Lines

This compound Concentration (µM)Treatment Time (hours)Cell LineCoQ10 Levels (% of Control)
0 (Control)24LN229100
2.6 (IC50)24LN229Data not available
524LN229Data not available
0 (Control)24U118100
4.2 (IC50)24U118Data not available
524U118Data not available

Table 2: Effect of this compound on GPX4 Protein Levels and Lipid Peroxidation

This compound Concentration (µM)Treatment Time (hours)Cell LineGPX4 Protein Level (% of Control)Lipid Peroxidation (Fold Change vs. Control)
0 (Control)10BJeLR1001.0
510BJeLRDecreasedIncreased
0 (Control)24LN2291001.0
124LN229Not QuantifiedIncreased Green Fluorescence
0 (Control)24U1181001.0
124U118Not QuantifiedIncreased Green Fluorescence

Note: this compound has been shown to cause a decrease in GPX4 protein abundance. Treatment of glioblastoma cell lines LN229 and U118 with 1 µM this compound for 24 hours resulted in a significant increase in lipid peroxidation as measured by the C11-BODIPY sensor.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on CoQ10 levels and related ferroptotic markers.

Cell Culture and this compound Treatment
  • Cell Lines: Human glioblastoma cell lines LN229 and U118 are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.

Quantification of Coenzyme Q10 by HPLC

This protocol is adapted from standard methods for CoQ10 measurement.

  • Sample Preparation:

    • After treatment with this compound, cells are harvested and washed with phosphate-buffered saline (PBS).

    • Cell pellets are resuspended in a known volume of PBS.

    • An aliquot of the cell suspension is used for protein quantification (e.g., BCA assay).

    • To the remaining cell suspension, add a solution of 1,4-benzoquinone in isopropanol to oxidize all CoQ10 to its ubiquinone form.

    • Extract the lipids by adding a mixture of hexane and ethanol, followed by vigorous vortexing and centrifugation.

    • The upper hexane layer containing the lipids is collected and evaporated to dryness under a stream of nitrogen.

    • The lipid residue is reconstituted in the HPLC mobile phase.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A mixture of methanol and ethanol is a common mobile phase.

    • Detection: UV detection at 275 nm.

    • Quantification: CoQ10 levels are quantified by comparing the peak area to a standard curve of known CoQ10 concentrations. The results are then normalized to the protein content of the cell lysate.

Western Blot Analysis of GPX4
  • Cell Lysis:

    • Following this compound treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • The lysates are centrifuged to pellet cell debris, and the supernatant is collected.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with a primary antibody against GPX4 (e.g., 1:1000 dilution) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Lipid Peroxidation Assay using C11-BODIPY
  • Staining:

    • Cells are seeded in a suitable format (e.g., 96-well plate or chamber slides).

    • After this compound treatment, the cells are incubated with the C11-BODIPY 581/591 probe (typically at 1-2 µM) in culture medium for 30-60 minutes at 37°C.

  • Imaging and Analysis:

    • The cells are washed with PBS to remove excess probe.

    • Lipid peroxidation is visualized using a fluorescence microscope or a high-content imaging system. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

    • The ratio of green to red fluorescence intensity is calculated to quantify the level of lipid peroxidation.

  • Flow Cytometry Analysis:

    • For a more quantitative analysis, stained cells can be harvested and analyzed by flow cytometry.

    • The shift in fluorescence from the red to the green channel is measured, and the percentage of cells with high green fluorescence is quantified.

Conclusion

This compound is a powerful tool for inducing ferroptosis due to its unique dual mechanism of action targeting both GPX4 and CoQ10. This technical guide provides a comprehensive overview of the molecular pathways involved and detailed protocols for investigating the effects of this compound. The ability of this compound to simultaneously dismantle two key antioxidant systems makes it a valuable compound for studying the intricacies of ferroptosis and for the development of novel therapeutic strategies for diseases such as cancer and neurodegenerative disorders. Further research is warranted to obtain more precise quantitative data on the dose- and time-dependent effects of this compound on CoQ10 levels in various cellular contexts.

References

Methodological & Application

FIN56: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Potent Inducer of Ferroptosis for Cancer Research and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: FIN56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] It operates through a dual mechanism, making it a valuable tool for studying ferroptosis and for developing novel anti-cancer therapies.[3][4] this compound promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in the cellular antioxidant defense system, and simultaneously depletes Coenzyme Q10 (CoQ10), further compromising the cell's ability to mitigate lipid peroxidation. This application note provides detailed protocols for utilizing this compound in cell culture experiments to induce and study ferroptosis.

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayEffective ConcentrationIncubation TimeObserved EffectReference
J82, 253J, T24, RT-112Bladder CancerMTT Assay0.1 nM - 100 µM72 hDecreased cell viability
LN229, U118GlioblastomaCCK-8 Assay0.1 µM - 8.0 µM24 hDecreased cell viability
LN229GlioblastomaIn vivo xenograftNot specified30 daysDecreased tumor volume
MNNG/HOSOsteosarcomaCCK-8 Assay0.25 µM - 2.5 µM24 hDecreased cell viability
HT-1080FibrosarcomaGlutathione Quantification5 µM10 hGlutathione depletion
253J, T24Bladder CancerWestern Blot2 µM, 5 µM6 hIncreased LC3-II, decreased SQSTM1/p62
253J, T24Bladder CancerBODIPY 581/591 C11 Assay2 µM4 hIncreased lipid peroxidation
Table 2: Key Reagents and their Roles in this compound Experiments
ReagentFunctionTypical ConcentrationReference
α-tocopherolFerroptosis inhibitor (lipid-soluble antioxidant)100 µM
Liproxstatin-1Ferroptosis inhibitor (radical-trapping antioxidant)500 nM
Ferrostatin-1Ferroptosis inhibitor (radical-trapping antioxidant)Varies
DeferoxamineIron chelatorVaries
Bafilomycin A1Autophagy inhibitor (V-ATPase inhibitor)20 nM
SAR405Autophagy inhibitor (PI3K inhibitor)2 µM
Torin 2mTOR inhibitor (autophagy inducer)Varies

Experimental Protocols

General Cell Culture and this compound Treatment

This protocol provides a general guideline for treating adherent cancer cell lines with this compound. Specific cell seeding densities and this compound concentrations should be optimized for each cell line.

Materials:

  • Cancer cell line of interest (e.g., J82, T24, LN229, U118)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates (6-well, 24-well, or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Incubate the cells overnight to allow for attachment.

  • Prepare serial dilutions of this compound in complete growth medium from a stock solution. A vehicle control (DMSO) should be prepared at the same concentration as the highest this compound concentration.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 6, 24, or 72 hours), depending on the downstream assay.

  • Proceed with downstream analyses such as cell viability assays, lipid peroxidation detection, or protein expression analysis.

Cell Viability Assay (MTT or CCK-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability following this compound treatment.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT or CCK-8 reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Following this compound treatment, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8, 570 nm for MTT).

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Detection of Lipid Peroxidation using BODIPY 581/591 C11

This protocol uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.

Materials:

  • Cells treated with this compound

  • BODIPY 581/591 C11 probe

  • Flow cytometer or fluorescence microscope

Procedure:

  • After treating cells with this compound for the desired time, add the BODIPY 581/591 C11 probe to the culture medium at a final concentration of 1-2 µM.

  • Incubate the cells for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • For flow cytometry, harvest the cells by trypsinization and resuspend them in PBS. Analyze the shift in fluorescence from red to green, which indicates lipid peroxidation.

  • For fluorescence microscopy, observe the cells directly. An increase in green fluorescence indicates lipid peroxidation.

Western Blot Analysis of GPX4 and Autophagy Markers

This protocol assesses the protein levels of GPX4 and autophagy markers (LC3, SQSTM1/p62) to confirm the mechanism of this compound-induced ferroptosis.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-GPX4, anti-LC3, anti-SQSTM1/p62, and a loading control like anti-tubulin or anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After this compound treatment, wash the cells with ice-cold PBS and lyse them.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a membrane.

  • Block the membrane and incubate it with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in GPX4 and SQSTM1/p62 levels and an increase in the LC3-II/LC3-I ratio are indicative of this compound-induced autophagy-dependent ferroptosis.

Mandatory Visualization

FIN56_Signaling_Pathway cluster_this compound This compound cluster_pathway1 GPX4 Degradation Pathway cluster_pathway2 CoQ10 Depletion Pathway cluster_outcome Cellular Outcome This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC requires activity of SQS Squalene Synthase (SQS) This compound->SQS activates Autophagy Autophagy ACC->Autophagy GPX4_deg GPX4 Degradation Autophagy->GPX4_deg Lipid_ROS Lipid ROS Accumulation GPX4_deg->Lipid_ROS CoQ10_dep Coenzyme Q10 Depletion SQS->CoQ10_dep CoQ10_dep->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound induces ferroptosis via two distinct pathways.

Experimental_Workflow_this compound cluster_assays Downstream Assays start Seed Cells treatment Treat with this compound (and/or inhibitors) start->treatment incubation Incubate (e.g., 4-72h) treatment->incubation viability Cell Viability Assay (MTT, CCK-8) incubation->viability lipid_perox Lipid Peroxidation Assay (BODIPY C11) incubation->lipid_perox western_blot Western Blot (GPX4, LC3) incubation->western_blot

Caption: General experimental workflow for studying this compound effects.

References

FIN56: In Vitro Application Notes and Protocols for Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

FIN56 is a potent and specific small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It has become a valuable research tool for dissecting the mechanisms of ferroptosis and exploring its therapeutic potential in various diseases, including cancer and neurodegenerative disorders. This compound triggers ferroptosis through a unique dual mechanism of action, making it a subject of significant interest in cell biology and drug development. This document provides detailed application notes and protocols for the in vitro use of this compound.

Mechanism of Action

This compound induces ferroptosis via two distinct but complementary pathways:

  • GPX4 Degradation: this compound promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for repairing lipid peroxides. This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC).

  • Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to a reduction in the pool of farnesyl pyrophosphate (FPP), a precursor for the synthesis of Coenzyme Q10 (CoQ10). The depletion of the antioxidant CoQ10 further sensitizes cells to lipid peroxidation.

Recent studies have also indicated a role for autophagy in this compound-induced ferroptosis, where it may facilitate the degradation of GPX4.

FIN56_Mechanism_of_Action cluster_0 This compound Dual Mechanism cluster_1 GPX4 Degradation Pathway cluster_2 Mevalonate Pathway Modulation This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Activates SQS Squalene Synthase (SQS) This compound->SQS Binds & Activates GPX4_deg GPX4 Degradation ACC->GPX4_deg Required for Lipid_Peroxidation Lipid Peroxidation GPX4_deg->Lipid_Peroxidation Promotes FPP Farnesyl Pyrophosphate (FPP) SQS->FPP Depletes CoQ10 Coenzyme Q10 (CoQ10) FPP->CoQ10 Reduces Synthesis CoQ10->Lipid_Peroxidation Inhibits (depletion promotes) Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces

Caption: this compound Dual Mechanism of Action.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell line and experimental duration. Below is a summary of reported in vitro dosages.

Cell LineAssayConcentration RangeIncubation TimeOutcomeReference
Glioblastoma (LN229)CCK-8 Cell Viability0.1 - 8.0 µM24 hIC50 = 4.2 µM
Glioblastoma (U118)CCK-8 Cell Viability0.1 - 8.0 µM24 hIC50 = 2.6 µM
Fibrosarcoma (HT-1080)Ferroptosis Induction5 µM10 hGPX4 depletion
Bladder Cancer (J82, 253J, T24, RT-112)MTT Cell Viability0.1 nM - 100 µM72 hDose-dependent decrease in viability
Bladder Cancer (253J, T24)Autophagy Induction2 µM and 5 µM2, 4, 6 hTime and dose-dependent increase in LC3-II
Kidney (HK-2)Cell Viability30 µM24 hInduction of cell death
Osteosarcoma (MNNG/HOS)CCK-8 Cell Viability0.25 - 2.5 µM24 h (4h pre-incubation)Dose-dependent cytotoxicity

Experimental Protocols

Stock Solution Preparation

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

  • Solvent: DMSO

  • Recommended Stock Concentration: 10-100 mM

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Note: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol is designed to determine the cytotoxic effect of this compound on a given cell line.

Cell_Viability_Workflow A 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubate Overnight (Allow cells to adhere) A->B C 3. Prepare this compound Dilutions (In appropriate cell culture medium) B->C D 4. Treat Cells (Replace medium with this compound dilutions) C->D E 5. Incubate (e.g., 24, 48, or 72 hours) D->E F 6. Add Viability Reagent (e.g., CCK-8 or MTT) E->F G 7. Incubate (e.g., 1-4 hours) F->G H 8. Measure Absorbance (Microplate reader) G->H

Caption: General workflow for a cell viability assay with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., CCK-8, Dojindo; MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight to allow for cell attachment.

  • The following day, prepare serial dilutions of this compound in fresh cell culture medium from the stock solution. A typical concentration range to start with is 0.1 µM to 50 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Carefully remove the old medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following the incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for GPX4 Degradation

This protocol is used to assess the effect of this compound on the protein levels of GPX4.

Materials:

  • Cell line of interest (e.g., HT-1080)

  • 6-well or 10-cm cell culture plates

  • This compound stock solution (in DMSO)

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibody against GPX4

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Seed approximately 500,000 HT-1080 cells in a 10-cm dish and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for a specified time (e.g., 10 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Concluding Remarks

This compound is a powerful tool for studying ferroptosis in vitro. The provided protocols offer a starting point for researchers to investigate its effects on various cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell type and experimental question. Careful consideration of the vehicle control (DMSO) is crucial for accurate interpretation of the results.

References

Application Notes and Protocols for Inducing Ferroptosis with FIN56

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIN56 is a potent and specific small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture and preclinical models. It is intended to guide researchers in accurately inducing and studying ferroptosis for basic research and therapeutic development. This compound operates through a dual mechanism, promoting the degradation of glutathione peroxidase 4 (GPX4) and activating squalene synthase (SQS), which leads to the depletion of coenzyme Q10 (CoQ10), an endogenous antioxidant.[1][2][3]

Introduction to this compound-Induced Ferroptosis

Ferroptosis is a non-apoptotic form of cell death driven by the accumulation of lethal lipid reactive oxygen species (ROS). This compound is a third-class ferroptosis inducer that uniquely triggers this process through two distinct but complementary pathways:

  • GPX4 Degradation: this compound promotes the degradation of GPX4, a crucial enzyme that detoxifies lipid peroxides. This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC). Some studies suggest that this degradation is mediated by autophagy.

  • Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation shunts the pathway towards squalene synthesis, thereby depleting the downstream product coenzyme Q10 (CoQ10), a potent lipophilic antioxidant.

This dual mechanism makes this compound a robust tool for inducing ferroptosis and overcoming potential resistance mechanisms.

Data Presentation: Quantitative Data for this compound

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 / EC50Treatment DurationReference
LN229Glioblastoma4.2 µM24 hours
U118Glioblastoma2.6 µM24 hours
J82Bladder CancerNot specified72 hours
253JBladder CancerNot specified72 hours
T24Bladder CancerNot specified72 hours
RT-112Bladder CancerNot specified72 hours
HT-29Colorectal CancerNot specifiedNot specified
Caco-2Colorectal CancerNot specifiedNot specified
HT-1080Fibrosarcoma5 µM10 hours

Table 2: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelThis compound Treatment RegimenOutcomeReference
LN229 XenograftNude MiceNot specifiedDecreased tumor volume, reduced Ki67, increased 4-HNE
Osteosarcoma XenograftNude MiceDelivered via nanovehicleTumor suppression

Experimental Protocols

Protocol 1: In Vitro Induction of Ferroptosis with this compound

This protocol describes the general procedure for treating cultured cells with this compound to induce ferroptosis.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest

  • 96-well or other multi-well plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)

  • Reagents for detecting ferroptosis markers (e.g., C11-BODIPY 581/591, antibodies for 4-HNE and GPX4)

Procedure:

  • Preparation of this compound Stock Solution:

    • This compound is poorly soluble in water but soluble in DMSO.

    • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

  • Cell Seeding:

    • The day before treatment, seed cells into multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. For a 96-well plate, a starting density of 5,000 cells per well is common.

  • Treatment with this compound:

    • On the day of treatment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. Effective concentrations typically range from 0.1 µM to 10 µM.

    • It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation:

    • Incubate the cells for the desired period. Treatment times can range from 6 to 72 hours, depending on the cell line and the endpoint being measured.

  • Assessment of Ferroptosis:

    • Cell Viability: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.

    • Lipid Peroxidation: Detect lipid ROS using fluorescent probes like C11-BODIPY 581/591. An increase in the green fluorescence of this dye indicates lipid peroxidation.

    • Western Blotting: Analyze the protein levels of key ferroptosis markers. A decrease in GPX4 expression is a hallmark of this compound-induced ferroptosis. An increase in 4-hydroxynonenal (4-HNE), a product of lipid peroxidation, can also be assessed.

    • Transmission Electron Microscopy: Observe characteristic morphological changes of ferroptosis, such as shrunken mitochondria with increased membrane density.

Protocol 2: In Vivo Induction of Ferroptosis with this compound

This protocol provides a general guideline for in vivo studies. Specifics will need to be optimized based on the animal model and tumor type.

Materials:

  • This compound

  • Vehicle for in vivo administration (e.g., a formulation with CMC-Na, PEG300, and Tween80)

  • Tumor-bearing animal model (e.g., subcutaneous xenografts in nude mice)

  • Standard animal handling and dosing equipment

Procedure:

  • Animal Model Establishment:

    • Establish subcutaneous xenograft models by injecting cancer cells (e.g., 2 x 10^6 cells) into the flank of immunocompromised mice.

    • Allow tumors to reach a palpable size before starting treatment.

  • Preparation of this compound Formulation:

    • Due to its poor water solubility, this compound requires a specific formulation for in vivo delivery. A common formulation involves suspending this compound in a vehicle such as carboxymethylcellulose sodium (CMC-Na) or a mixture of PEG300, Tween80, and saline. The exact formulation should be optimized for stability and bioavailability.

  • Administration of this compound:

    • Administer this compound to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

    • The dosing schedule will need to be determined empirically but could involve daily or intermittent administration.

  • Monitoring and Endpoint Analysis:

    • Monitor tumor growth by measuring tumor volume regularly (e.g., every 2-3 days).

    • At the end of the study, harvest tumors for analysis.

    • Immunohistochemistry: Stain tumor sections for markers of proliferation (e.g., Ki67) and ferroptosis (e.g., 4-HNE).

    • Western Blotting: Analyze protein extracts from tumors for GPX4 levels.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Ferroptosis

FIN56_Pathway cluster_gpx4 GPX4 Degradation Pathway cluster_sqs CoQ10 Depletion Pathway This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Requires activity of Autophagy Autophagy Machinery This compound->Autophagy Induces SQS Squalene Synthase (SQS) This compound->SQS Binds and Activates ACC->Autophagy GPX4 GPX4 Autophagy->GPX4 Mediates Degradation Lipid_Peroxides_GPX4 Lipid Peroxides GPX4->Lipid_Peroxides_GPX4 Reduces Ferroptosis_GPX4 Ferroptosis Lipid_Peroxides_GPX4->Ferroptosis_GPX4 Leads to Ferroptosis_Combined Synergistic Ferroptosis FPP Farnesyl Pyrophosphate (FPP) SQS->FPP Depletes pool Mevalonate_Pathway Mevalonate Pathway Mevalonate_Pathway->FPP Squalene Squalene FPP->Squalene SQS CoQ10 Coenzyme Q10 (CoQ10) FPP->CoQ10 Precursor for Lipid_Peroxidation_SQS Lipid Peroxidation CoQ10->Lipid_Peroxidation_SQS Inhibits Ferroptosis_SQS Ferroptosis Lipid_Peroxidation_SQS->Ferroptosis_SQS Leads to

Caption: Dual mechanism of this compound-induced ferroptosis.

Experimental Workflow for In Vitro this compound Studies

Experimental_Workflow start Start: Prepare this compound Stock Solution (in DMSO) seed_cells Seed Cells in Multi-well Plates start->seed_cells prepare_working Prepare this compound Working Solutions in Culture Medium seed_cells->prepare_working treat_cells Treat Cells with this compound (include vehicle control) prepare_working->treat_cells incubate Incubate for a Defined Period (e.g., 6-72h) treat_cells->incubate assess_viability Assess Cell Viability (e.g., MTT assay) incubate->assess_viability assess_lipid_ros Measure Lipid Peroxidation (e.g., C11-BODIPY) incubate->assess_lipid_ros assess_protein Analyze Protein Expression (e.g., GPX4, 4-HNE via Western Blot) incubate->assess_protein end End: Data Analysis and Interpretation assess_viability->end assess_lipid_ros->end assess_protein->end

Caption: Workflow for in vitro this compound ferroptosis induction.

References

Application Notes and Protocols: FIN56

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIN56 is a potent and specific small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. It exerts its cytotoxic effects through a dual mechanism of action: promoting the degradation of Glutathione Peroxidase 4 (GPX4) and activating squalene synthase, which leads to the depletion of Coenzyme Q10 (CoQ10).[1][2][3] This unique mode of action makes this compound a valuable tool for studying the molecular mechanisms of ferroptosis and for investigating its potential as a therapeutic agent in various diseases, including cancer. These application notes provide detailed information on the stability, storage, and experimental protocols for the effective use of this compound in a research setting.

Mechanism of Action: this compound-Induced Ferroptosis

This compound induces ferroptosis through two distinct but complementary pathways, ultimately leading to the accumulation of lethal lipid reactive oxygen species (ROS).

  • GPX4 Degradation: this compound promotes the degradation of GPX4, a key enzyme that neutralizes lipid peroxides. This degradation is dependent on the activity of Acetyl-CoA Carboxylase (ACC). The loss of GPX4 function results in an inability to repair lipid damage, leading to the accumulation of lipid peroxides.

  • Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to a depletion of CoQ10, a potent lipophilic antioxidant that protects cell membranes from lipid peroxidation.

The synergistic effect of GPX4 degradation and CoQ10 depletion leads to a massive accumulation of lipid peroxides, culminating in iron-dependent ferroptotic cell death.

FIN56_Pathway This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Requires GPX4_active GPX4 (Active) SQS Squalene Synthase (SQS) This compound->SQS Activates CoQ10 Coenzyme Q10 (CoQ10) GPX4_degraded GPX4 (Degraded) ACC->GPX4_degraded GPX4_active->GPX4_degraded Degradation Lipid_ROS Lipid ROS Accumulation GPX4_active->Lipid_ROS Inhibits CoQ10_depleted CoQ10 Depletion SQS->CoQ10_depleted CoQ10->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Diagram 1. this compound Signaling Pathway

Stability and Storage Conditions

Proper storage and handling of this compound are critical to ensure its stability and activity. The following tables summarize the recommended storage conditions for both solid this compound and stock solutions.

Table 1: Storage Conditions for Solid this compound

ConditionTemperatureDurationNotes
Long-term-20°C≥ 2 yearsStore in a tightly sealed container, protected from light.
Short-term4°CUp to 6 monthsFor frequent use, store in a desiccator to prevent moisture absorption.

Table 2: Storage Conditions for this compound Stock Solutions (in DMSO)

ConditionTemperatureDurationNotes
Long-term-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
Short-term-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

pH and Light Stability:

  • pH: Sulfonamides can exhibit pH-dependent stability, with increased degradation in acidic or alkaline conditions. It is advisable to prepare this compound solutions in a neutral pH buffer (pH 7.2-7.4) for cellular assays and use them promptly.

  • Light: Fluorene derivatives can be susceptible to photodegradation upon exposure to UV-Vis irradiation. Therefore, it is recommended to protect solid this compound and its solutions from light by storing them in amber vials or wrapping containers in aluminum foil.

Experimental Protocols

The following are detailed protocols for the preparation of this compound solutions and for conducting key experiments to assess its effects on cells.

Experimental_Workflow cluster_assays Downstream Assays start Start prep_this compound Prepare this compound Stock and Working Solutions start->prep_this compound treat_cells Treat Cells with this compound prep_this compound->treat_cells seed_cells Seed Cells in Appropriate Plates seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., CCK-8) treat_cells->viability_assay lipid_perox_assay Lipid Peroxidation Assay (e.g., BODIPY C11) treat_cells->lipid_perox_assay western_blot Western Blot for GPX4 treat_cells->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis lipid_perox_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

FIN56: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and application of FIN56, a potent inducer of ferroptosis, in cell-based assays. This compound is a valuable research tool for studying this unique form of regulated cell death and for identifying novel therapeutic strategies targeting ferroptosis pathways.

Introduction

This compound is a small molecule that specifically induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] It exhibits a dual mechanism of action, making it a robust tool for studying this pathway. This compound promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in lipid peroxide detoxification.[1][3] Additionally, it activates squalene synthase (SQS), leading to the depletion of Coenzyme Q10 (CoQ10), a vital lipid-soluble antioxidant. This bimodal action ensures a potent and specific induction of ferroptosis.

Data Presentation

Solubility of this compound
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO51.77100
WaterInsolubleInsoluble
EthanolInsolubleInsoluble

Data based on a molecular weight of 517.66 g/mol . Batch-specific molecular weights may vary.

Effective Concentrations in Cell-Based Assays

The optimal concentration of this compound can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 for each specific cell line.

Cell LineAssayEffective Concentration RangeReference
HT-1080Ferroptosis Induction5 µM
LN229 (Glioblastoma)Cell Viability (IC50)4.2 µM
U118 (Glioblastoma)Cell Viability (IC50)2.6 µM
253J (Bladder Cancer)Autophagy Induction2 µM
T24 (Bladder Cancer)Autophagy Induction2 µM
MNNG/HOS (Osteosarcoma)Cell Viability0.25 - 2.5 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

Procedure:

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh out the required amount of this compound powder.

    • Dissolve the this compound powder in cell culture grade DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.518 mg of this compound (assuming a molecular weight of 517.66 g/mol ) in 100 µL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to one year.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Mix well by gentle pipetting or inversion.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Induction of Ferroptosis in Cultured Cells

Materials:

  • Cells of interest plated in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or lipid peroxidation analysis)

  • Complete cell culture medium

  • This compound working solution

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., CellTiter-Glo® for viability, C11-BODIPY 581/591 for lipid peroxidation)

Procedure:

  • Cell Seeding:

    • Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density will vary between cell lines and should be determined empirically.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

  • Treatment with this compound:

    • Remove the old medium from the cell culture plates.

    • Add the freshly prepared this compound working solution to the wells. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.

    • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours). The incubation time should be optimized for your specific experimental goals.

  • Downstream Analysis:

    • Following incubation, proceed with the desired downstream analysis to assess the effects of this compound.

      • Cell Viability Assay: Measure cell viability using a suitable method such as MTT, MTS, or a luminescent ATP-based assay.

      • Lipid Peroxidation Assay: Detect the accumulation of lipid reactive oxygen species (ROS) using fluorescent probes like C11-BODIPY 581/591 or Liperfluo.

      • Western Blot Analysis: Analyze the protein levels of key ferroptosis markers such as GPX4.

      • Microscopy: Observe morphological changes characteristic of ferroptosis, such as cell rounding and detachment.

Visualizations

FIN56_Signaling_Pathway cluster_gpx4 GPX4 Degradation Pathway cluster_sqs Squalene Synthase Pathway This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC requires activity SQS Squalene Synthase (SQS) This compound->SQS activates GPX4_deg GPX4 Degradation ACC->GPX4_deg GPX4 GPX4 Lipid_Peroxidation Lipid Peroxidation Accumulation GPX4->Lipid_Peroxidation inhibits GPX4_deg->Lipid_Peroxidation CoQ10_dep CoQ10 Depletion SQS->CoQ10_dep CoQ10 Coenzyme Q10 (CoQ10) CoQ10->Lipid_Peroxidation inhibits CoQ10_dep->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: this compound induces ferroptosis through two distinct mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare this compound Working Solution in Culture Medium prep_stock->prep_working treat_cells Treat Cells with This compound Working Solution prep_working->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability Cell Viability Assay (e.g., MTT, ATP-based) incubate->viability lipid_ros Lipid Peroxidation Assay (e.g., C11-BODIPY) incubate->lipid_ros western Western Blot (e.g., for GPX4) incubate->western microscopy Microscopy (Morphological Changes) incubate->microscopy

Caption: Workflow for a typical cell-based assay using this compound.

References

Detecting FIN56-Induced Lipid Peroxidation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIN56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[1][2] Its unique dual mechanism of action, involving both the degradation of Glutathione Peroxidase 4 (GPX4) and the depletion of Coenzyme Q10 (CoQ10), makes it a valuable tool for studying ferroptosis and a potential candidate for therapeutic development, particularly in oncology.[1][3] this compound promotes the degradation of GPX4, a key enzyme responsible for repairing lipid peroxides. Concurrently, it activates squalene synthase (SQS), leading to a reduction in the biosynthesis of CoQ10, a potent lipophilic antioxidant. The culmination of these events is a catastrophic increase in lipid peroxidation, leading to cell death.

These application notes provide detailed protocols for detecting and quantifying lipid peroxidation in response to this compound treatment, offering researchers the necessary tools to investigate its mechanism of action and potential therapeutic applications.

This compound Mechanism of Action

This compound induces ferroptosis through a two-pronged attack on the cell's lipid antioxidant defenses.

  • GPX4 Degradation: this compound promotes the degradation of the GPX4 protein. The precise mechanism of how this compound leads to GPX4 degradation is still under investigation but is known to be dependent on the activity of acetyl-CoA carboxylase (ACC). The loss of GPX4 cripples the cell's ability to repair lipid hydroperoxides, making it highly susceptible to oxidative damage.

  • Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation shunts the pathway's intermediates towards the synthesis of squalene, thereby depleting the pool of farnesyl pyrophosphate (FPP) available for the synthesis of other molecules, including the potent antioxidant Coenzyme Q10.

The synergistic effect of GPX4 degradation and CoQ10 depletion leads to the rampant accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

FIN56_Mechanism cluster_gpx4 GPX4 Degradation Pathway cluster_coq10 CoQ10 Depletion Pathway This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC requires SQS Squalene Synthase (SQS) This compound->SQS activates GPX4_deg GPX4 Degradation ACC->GPX4_deg GPX4 GPX4 GPX4_deg->GPX4 leads to loss of Lipid_Repair Lipid Peroxide Repair GPX4->Lipid_Repair mediates Lipid_Peroxidation Lipid Peroxidation Lipid_Repair->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis FPP Farnesyl Pyrophosphate (FPP) SQS->FPP depletes pool for Mevalonate Mevalonate Pathway Mevalonate->FPP Squalene Squalene FPP->Squalene SQS CoQ10 Coenzyme Q10 (CoQ10) FPP->CoQ10 Antioxidant_Defense Lipophilic Antioxidant Defense CoQ10->Antioxidant_Defense Antioxidant_Defense->Lipid_Peroxidation

Caption: this compound dual mechanism of action.

Data Presentation

The following table summarizes hypothetical quantitative data from experiments designed to measure this compound-induced lipid peroxidation.

Experimental ReadoutVehicle ControlThis compound (5 µM)This compound (5 µM) + Ferrostatin-1 (1 µM)
Lipid ROS Levels (MFI) 100 ± 12450 ± 35120 ± 15
Malondialdehyde (MDA) (nmol/mg protein) 0.5 ± 0.082.5 ± 0.30.6 ± 0.1
4-Hydroxynonenal (4-HNE) Adducts (Relative Intensity) 1.0 ± 0.155.2 ± 0.61.1 ± 0.2
Cell Viability (%) 100 ± 535 ± 895 ± 6

MFI: Mean Fluorescence Intensity. Data are represented as mean ± standard deviation.

Experimental Protocols

Herein are detailed protocols for the detection of lipid peroxidation following treatment with this compound.

Protocol 1: Measurement of Lipid ROS by Flow Cytometry

This protocol utilizes the fluorescent probe C11-BODIPY(581/591) to detect lipid peroxidation in live cells. The probe shifts its fluorescence emission from red to green upon oxidation.

Materials:

  • Cell line of interest (e.g., HT-1080)

  • Complete cell culture medium

  • This compound

  • Ferrostatin-1 (optional, as a negative control)

  • C11-BODIPY(581/591)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 5 µM) and/or Ferrostatin-1 for the desired time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).

  • Staining:

    • Following treatment, remove the medium and wash the cells once with PBS.

    • Add 1 mL of fresh medium containing 2 µM C11-BODIPY(581/591) to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvest:

    • Wash the cells twice with PBS.

    • Harvest the cells by trypsinization.

    • Resuspend the cells in 500 µL of PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately on a flow cytometer.

    • Excite the cells with a 488 nm laser.

    • Detect green fluorescence (oxidized probe) in the FITC channel and red fluorescence (reduced probe) in the PE-Texas Red or a similar channel.

    • The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.

Protocol 2: Quantification of Malondialdehyde (MDA) using the TBARS Assay

This protocol measures MDA, a secondary product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) to form a colored product.

Materials:

  • Treated cell pellets

  • RIPA buffer with protease inhibitors

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • MDA standard

  • Spectrophotometer or plate reader

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse the cell pellet in RIPA buffer on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • TBARS Reaction:

    • To 100 µL of cell lysate, add 100 µL of 20% TCA and 2 µL of 500X BHT.

    • Add 200 µL of 0.67% TBA.

    • Incubate at 95°C for 60 minutes.

    • Cool on ice for 10 minutes.

  • Measurement:

    • Centrifuge at 3,000 x g for 15 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of MDA.

    • Calculate the MDA concentration in the samples and normalize to the protein concentration.

Protocol 3: Detection of 4-Hydroxynonenal (4-HNE) Adducts by Western Blot

This protocol detects the covalent adduction of 4-HNE, another aldehyde product of lipid peroxidation, to proteins.

Materials:

  • Treated cell pellets

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against 4-HNE

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Prepare cell lysates as described in Protocol 2, Step 1.

  • SDS-PAGE and Western Blot:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary anti-4-HNE antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply the chemiluminescent substrate.

  • Imaging:

    • Capture the signal using an imaging system.

    • The intensity of the bands represents the level of 4-HNE protein adducts. Densitometry can be used for semi-quantitative analysis, normalizing to a loading control like β-actin or GAPDH.

Experimental Workflow

The following diagram outlines a typical workflow for studying this compound-induced lipid peroxidation.

Experimental_Workflow cluster_setup Experimental Setup cluster_detection Detection of Lipid Peroxidation cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture Treatment Treatment with this compound (and controls) Cell_Culture->Treatment Lipid_ROS Lipid ROS Measurement (e.g., C11-BODIPY) Treatment->Lipid_ROS Aldehyde_Products Aldehyde Product Quantification Treatment->Aldehyde_Products Data_Quant Data Quantification Lipid_ROS->Data_Quant MDA_Assay MDA Assay (TBARS) Aldehyde_Products->MDA_Assay HNE_Blot 4-HNE Western Blot Aldehyde_Products->HNE_Blot MDA_Assay->Data_Quant HNE_Blot->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis Conclusion Conclusion on this compound Effect Stat_Analysis->Conclusion

References

Application Notes and Protocols for FIN56 In Vivo Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIN56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. It exhibits a dual mechanism of action, making it a potent agent for cancer research. This compound promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in the detoxification of lipid peroxides, and activates squalene synthase (SQS), leading to the depletion of coenzyme Q10, an endogenous antioxidant. This multifaceted activity culminates in the accumulation of lethal lipid reactive oxygen species (ROS) and subsequent tumor cell death. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including glioblastoma and osteosarcoma, highlighting its potential as a therapeutic agent.[1][2]

These application notes provide a comprehensive guide for the in vivo experimental design using this compound, including detailed protocols for xenograft models and pharmacodynamic analyses.

Data Presentation

In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeCell LineAnimal ModelThis compound Dose and AdministrationKey FindingsReference
GlioblastomaLN229Nude MiceNot specifiedSignificant decrease in tumor volume after 30 days. Increased levels of 4-HNE (ferroptosis marker) and decreased Ki67 (proliferation marker) in tumor tissues.[1]
OsteosarcomaMNNG/HOSNude Mice7 mg/kg, intravenous injection (every 4 days)In combination with NIR irradiation, significantly inhibited tumor growth.

Experimental Protocols

Subcutaneous Xenograft Mouse Model

This protocol outlines the procedure for establishing a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the in vivo anti-tumor activity of this compound.

Materials:

  • Cancer cell line of interest (e.g., LN229 for glioblastoma, MNNG/HOS for osteosarcoma)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional)

  • 4-6 week old female athymic nude mice

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Calipers

  • Anesthetic agent

  • This compound

  • Vehicle solution (see this compound formulation protocol)

Procedure:

  • Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.

  • Cell Harvesting and Preparation:

    • Wash cells with PBS and detach them using trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Handling and Injection:

    • Acclimatize mice for at least one week before the experiment.

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

  • This compound Administration:

    • Prepare this compound solution as described in the formulation protocol.

    • Administer this compound to the treatment group via the desired route (e.g., intravenous injection). The control group should receive an equivalent volume of the vehicle.

    • A previously reported effective dose is 7 mg/kg.

  • Endpoint and Tissue Collection:

    • Continue treatment and tumor monitoring for the duration of the study (e.g., 30 days).

    • At the end of the study, euthanize the mice and excise the tumors.

    • A portion of the tumor can be fixed in formalin for immunohistochemistry, and the remainder can be snap-frozen in liquid nitrogen for western blot analysis.

This compound Formulation for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL working solution, mix 100 µL of the this compound stock solution with 400 µL of PEG300.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline to reach a final volume of 1 mL.

  • This formulation results in a suspended solution suitable for intraperitoneal or intravenous injection. Prepare fresh on the day of use.

Pharmacodynamic Analysis

This protocol describes the detection of GPX4 protein levels in tumor lysates.

Materials:

  • Frozen tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Rabbit anti-GPX4

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GPX4 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Normalize GPX4 band intensity to a loading control (e.g., β-actin or GAPDH).

This protocol outlines the detection of 4-HNE, a marker of lipid peroxidation, in tumor tissues.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody: Mouse anti-4-HNE

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

  • Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.

  • Blocking: Block non-specific antibody binding with a blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-4-HNE antibody (diluted in blocking solution, e.g., 1:100 - 1:200) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the sections and apply the DAB substrate until the desired stain intensity develops.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate the sections, and mount with a coverslip.

  • Imaging and Analysis: Analyze the staining intensity and distribution of 4-HNE under a microscope.

Mandatory Visualization

FIN56_Signaling_Pathway cluster_gpx4 GPX4 Degradation Pathway cluster_sqs SQS Activation Pathway This compound This compound ACC ACC This compound->ACC requires SQS Squalene Synthase (SQS) This compound->SQS activates GPX4 GPX4 Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides detoxifies Ferroptosis_GPX4 Ferroptosis Lipid_Peroxides->Ferroptosis_GPX4 induces ACC->GPX4 promotes degradation CoQ10 Coenzyme Q10 SQS->CoQ10 depletes Lipid_ROS Lipid ROS CoQ10->Lipid_ROS neutralizes Ferroptosis_SQS Ferroptosis Lipid_ROS->Ferroptosis_SQS induces

Caption: Dual mechanism of this compound-induced ferroptosis.

Experimental_Workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection in Mice Cell_Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization FIN56_Admin 6. This compound Administration Randomization->FIN56_Admin Tumor_Monitoring 7. Continued Tumor Monitoring FIN56_Admin->Tumor_Monitoring Euthanasia 8. Euthanasia & Tumor Excision Tumor_Monitoring->Euthanasia IHC 9a. Immunohistochemistry (4-HNE) Euthanasia->IHC WB 9b. Western Blot (GPX4) Euthanasia->WB

Caption: In vivo experimental workflow for this compound.

References

Application Notes and Protocols for Measuring GPX4 Degradation Following FIN56 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIN56 is a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. A key mechanism of this compound-induced ferroptosis is the degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that protects cells from lipid hydroperoxides.[1][2] This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound on GPX4 stability and degradation. The protocols outlined herein describe methods to quantify GPX4 protein levels, assess protein stability, and investigate the mechanisms underlying this compound-mediated GPX4 degradation, including the roles of Acetyl-CoA Carboxylase (ACC) and autophagy.

Introduction

Ferroptosis is a non-apoptotic form of programmed cell death driven by the accumulation of lethal lipid reactive oxygen species (ROS). This compound has been identified as a specific inducer of ferroptosis that acts through a dual mechanism: promoting the degradation of GPX4 and activating squalene synthase (SQS), which leads to the depletion of the antioxidant Coenzyme Q10.[1][3][4] The degradation of GPX4 is a critical event in this compound-induced cell death and has been shown to be dependent on the activity of Acetyl-CoA Carboxylase (ACC). Furthermore, recent studies have implicated the autophagy pathway in the lysosomal degradation of GPX4 following this compound treatment.

These application notes provide a comprehensive guide for researchers to investigate and quantify the degradation of GPX4 in response to this compound. The included protocols are designed to be clear, concise, and reproducible for professionals in cell biology and drug development.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines and treatment durations. The following table summarizes reported IC50 values.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
LN229Glioblastoma24 h4.2
U118Glioblastoma24 h2.6
HT-29Colorectal Cancer48 h~5
Caco-2Colorectal Cancer48 h~10
J82Bladder Cancer72 h~5
253JBladder Cancer72 h~5
T24Bladder Cancer72 h~2
RT-112Bladder Cancer72 h>10
Quantitative Analysis of GPX4 Degradation

The degradation of GPX4 can be quantified by Western blot analysis. The following table provides an example of the expected time-dependent decrease in GPX4 protein levels after treatment with 5 µM this compound in mouse embryonic fibroblasts (MEFs).

Treatment Time (hours)GPX4 Protein Level (Fold Change vs. Control)
3~0.8
6~0.6
9~0.4
24~0.2

Data are estimated from graphical representations in literature.

Signaling Pathways and Experimental Workflows

This compound-Induced GPX4 Degradation Pathway

FIN56_GPX4_Degradation This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Requires activity of Unknown Unknown Intermediates ACC->Unknown Autophagy Autophagy Machinery Unknown->Autophagy GPX4 GPX4 Autophagy->GPX4 Targets for degradation Degradation GPX4 Degradation GPX4->Degradation

Caption: this compound-induced degradation of GPX4 requires ACC activity and involves the autophagy pathway.

Experimental Workflow for Measuring GPX4 Degradation

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Western Blot Western Blot (GPX4 levels) This compound Treatment->Western Blot CHX Chase Cycloheximide Chase (Protein Stability) This compound Treatment->CHX Chase Lipid Peroxidation Lipid Peroxidation Assay (Functional Outcome) This compound Treatment->Lipid Peroxidation

Caption: Workflow for assessing this compound-induced GPX4 degradation and its functional consequences.

Experimental Protocols

Western Blot Analysis of GPX4 Levels

This protocol describes how to measure the relative abundance of GPX4 protein in cultured cells following treatment with this compound.

Materials:

  • Cultured cells of interest

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-GPX4 (e.g., from Cell Signaling Technology or Abcam)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for desired time points (e.g., 0, 6, 12, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GPX4 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize GPX4 band intensity to a loading control (e.g., β-actin or GAPDH).

Cycloheximide (CHX) Chase Assay for GPX4 Stability

This protocol is used to determine the half-life of the GPX4 protein and to assess whether this compound accelerates its degradation.

Materials:

  • Cultured cells

  • This compound (dissolved in DMSO)

  • Cycloheximide (CHX) (dissolved in DMSO)

  • Complete cell culture medium

  • Materials for Western blot analysis (as described above)

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed cells in multiple 6-well plates to have a separate plate for each time point.

    • Allow cells to adhere overnight.

    • Pre-treat the cells with either DMSO (vehicle control) or this compound at a desired concentration for a predetermined time (e.g., 4 hours) to induce the degradation machinery.

  • CHX Treatment and Time Course:

    • Add CHX to all wells at a final concentration of 50-100 µg/mL to inhibit new protein synthesis. This is time point 0.

    • Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours) by lysing them as described in the Western blot protocol.

  • Western Blot Analysis:

    • Perform Western blot analysis on the lysates from each time point to determine the remaining levels of GPX4.

    • Quantify the GPX4 band intensities and normalize them to the loading control.

  • Data Analysis:

    • For both the DMSO and this compound-treated groups, plot the normalized GPX4 intensity against time.

    • The half-life of GPX4 can be calculated by determining the time it takes for the GPX4 signal to decrease by 50% relative to the 0-hour time point. A faster decline in the this compound-treated group indicates accelerated protein degradation.

Investigating the Role of Autophagy in GPX4 Degradation

This protocol helps to determine if the degradation of GPX4 by this compound is dependent on the autophagy pathway.

Materials:

  • Cultured cells

  • This compound

  • Autophagy inhibitors: Bafilomycin A1 (BafA1) or Chloroquine (CQ)

  • Materials for Western blot analysis

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates.

    • Pre-treat cells with an autophagy inhibitor (e.g., 100 nM BafA1 or 20 µM CQ) for 1-2 hours.

    • Co-treat the cells with this compound at a desired concentration for a specific time.

    • Include control groups: DMSO, this compound alone, and autophagy inhibitor alone.

  • Western Blot Analysis:

    • Harvest the cells and perform Western blot analysis for GPX4 and an autophagy marker like LC3-II. An accumulation of LC3-II in the presence of the autophagy inhibitor confirms the blockage of autophagic flux.

  • Data Analysis:

    • Compare the levels of GPX4 in the this compound-treated cells with and without the autophagy inhibitor. If the degradation of GPX4 is attenuated in the presence of the autophagy inhibitor, it suggests that the degradation is autophagy-dependent.

Lipid Peroxidation Assay

This assay measures the functional consequence of GPX4 degradation by quantifying the accumulation of lipid peroxides.

Materials:

  • Cultured cells

  • This compound

  • C11-BODIPY™ 581/591 dye (lipid peroxidation sensor)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat cells with this compound for the desired time and concentration.

  • Staining:

    • Incubate the cells with 2-5 µM C11-BODIPY™ 581/591 in serum-free medium for 30 minutes at 37°C.

  • Analysis:

    • Wash the cells with PBS.

    • Analyze the cells by flow cytometry or fluorescence microscopy. Upon oxidation, the fluorescence of the C11-BODIPY™ probe shifts from red to green. An increase in the green fluorescence intensity indicates an increase in lipid peroxidation.

Troubleshooting

  • No GPX4 degradation observed:

    • Ensure the this compound is active and used at an appropriate concentration for the cell line.

    • Check the incubation time; degradation may be time-dependent.

    • Verify the quality of the GPX4 antibody.

  • High background in Western blots:

    • Optimize blocking conditions (time and blocking agent).

    • Ensure adequate washing steps.

    • Titer the primary and secondary antibodies.

  • Variability in cycloheximide chase assay:

    • Ensure complete inhibition of protein synthesis by CHX.

    • Minimize the time between cell harvesting and lysis.

    • Load equal amounts of protein for Western blotting.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the degradation of GPX4 induced by this compound. By employing these methods, researchers can gain valuable insights into the mechanisms of ferroptosis and the role of GPX4 in this critical cell death pathway. These studies will be instrumental in the development of novel therapeutic strategies that target ferroptosis in various diseases.

References

Application Notes and Protocols for FIN56 Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIN56 is a small molecule compound recognized as a specific and potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Its unique dual mechanism of action makes it a valuable tool for studying ferroptosis and a promising candidate for therapeutic development, particularly in oncology.[3] The combination of this compound with other therapeutic agents is an emerging strategy aimed at enhancing anti-cancer efficacy, overcoming drug resistance, and achieving synergistic cytotoxicity.

This compound initiates ferroptosis through two distinct molecular pathways:

  • GPX4 Degradation: It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for repairing lipid peroxides. This process is dependent on the activity of Acetyl-CoA Carboxylase (ACC).

  • Coenzyme Q10 Depletion: this compound binds to and activates Squalene Synthase (SQS), an enzyme in the mevalonate pathway. This activation diverts the metabolic flux, leading to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant that also protects against lipid peroxidation.

These application notes provide an overview of preclinical studies involving this compound in combination with other drugs, detailed experimental protocols for evaluating such combinations, and visual diagrams of the underlying mechanisms and workflows.

Signaling Pathway of this compound

FIN56_Mechanism cluster_0 This compound Dual Mechanism cluster_1 Pathway 1: GPX4 Degradation cluster_2 Pathway 2: CoQ10 Depletion This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Requires SQS Squalene Synthase (SQS) This compound->SQS Binds & Activates GPX4_Deg GPX4 Degradation ACC->GPX4_Deg Enables GPX4 GPX4 Protein GPX4_Deg->GPX4 Reduces Level Lipid_Perox Lipid Peroxidation (Lethal Levels) GPX4->Lipid_Perox Inhibits (Repair) CoQ10 Coenzyme Q10 (CoQ10) SQS->CoQ10 Depletes CoQ10->Lipid_Perox Inhibits (Antioxidant) Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis Induces

Caption: Dual mechanism of this compound-induced ferroptosis.

Preclinical Combination Studies with this compound

The rationale for using this compound in combination therapies is to leverage its pro-ferroptotic activity to synergize with agents that operate through distinct or complementary mechanisms.

Combination with mTOR Inhibitors

One of the most well-documented synergistic interactions is between this compound and mTOR inhibitors. Studies have shown that this compound-induced ferroptosis is dependent on the cellular autophagy machinery. mTOR inhibitors, such as Torin 2, are potent activators of autophagy. The combination of this compound and Torin 2 leads to a synergistic cytotoxic effect in bladder cancer cells. This suggests that enhancing autophagy can potentiate this compound-induced ferroptosis.

FIN56_mTORi_Synergy cluster_effects Cellular Effects This compound This compound Ferroptosis Ferroptosis Induction This compound->Ferroptosis mTORi mTOR Inhibitor (e.g., Torin 2) Autophagy Autophagy Activation mTORi->Autophagy Induces GPX4_Deg GPX4 Degradation Ferroptosis->GPX4_Deg Requires Synergy Synergistic Cytotoxicity Ferroptosis->Synergy Autophagy->GPX4_Deg Supports Autophagy->Synergy

Caption: Synergistic relationship between this compound and mTOR inhibitors.

Quantitative Data from Combination Studies

Combination Cell Lines Key Findings Reference
This compound + Torin 2 (mTOR inhibitor)Bladder Cancer (J82, 253J, T24, RT-112)Synergistic cytotoxicity at all tested concentrations. The combination enhances GPX4 degradation and oxidative stress.
This compound + RadiotherapyIn vitro cancer cell modelsThis compound shows potent radiosensitizing effects.
This compound + Iron-Based Nanovehicle (with NIR laser)Osteosarcoma (MNNG/HOS)The combination achieved a boosted ferroptosis-inducing therapy through synergistic photothermal and chemodynamic effects.

Experimental Protocols

Cell Viability and Synergy Analysis

This protocol outlines the assessment of cell viability in response to this compound and a combination agent, followed by synergy quantification using the Chou-Talalay method.

Materials:

  • Cancer cell lines of interest (e.g., T24, J82 bladder cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Combination agent (e.g., Torin 2, stock solution in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination agent, both alone and in combination at a constant ratio (e.g., based on their respective IC50 values).

  • Treatment: Treat the cells with the prepared drug dilutions. Include vehicle-only (DMSO) controls. Incubate for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each drug alone.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Assessment of Lipid Peroxidation

This protocol uses the fluorescent probe BODIPY™ 581/591 C11 to measure lipid peroxidation, a hallmark of ferroptosis.

Materials:

  • Cells seeded on glass coverslips in a 6-well plate

  • This compound and/or combination agent

  • BODIPY™ 581/591 C11 (stock solution in DMSO)

  • Live-cell imaging medium

  • Confocal microscope

Procedure:

  • Cell Treatment: Treat cells with this compound, the combination agent, or the combination for the desired time (e.g., 24 hours). Include a vehicle control.

  • Probe Loading:

    • Remove the treatment medium and wash the cells once with PBS.

    • Add fresh medium containing BODIPY™ 581/591 C11 at a final concentration of 5 µM.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells twice with PBS.

    • Add live-cell imaging medium.

    • Image the cells immediately using a confocal microscope.

  • Analysis: Upon oxidation by lipid peroxides, the fluorescence of the probe shifts from red to green. Quantify the mean fluorescence intensity of both channels. An increase in the green/red fluorescence ratio indicates increased lipid peroxidation.

Western Blot for GPX4 Degradation

This protocol assesses the protein levels of GPX4 following treatment.

Materials:

  • Cells seeded in a 6-well plate

  • This compound and/or combination agent

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-GPX4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells as required (e.g., with 2-5 µM this compound for 6 hours). Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody against GPX4 (and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal using an imaging system. A decrease in the GPX4 band intensity relative to the loading control indicates protein degradation.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Parallel Assays cluster_analysis Data Analysis A 1. Seed Cells (e.g., 96-well plate) B 2. Prepare Drug Dilutions (this compound, Drug B, Combo) A->B C 3. Treat Cells (Incubate 24-72h) B->C D Cell Viability Assay (MTT) C->D E Lipid Peroxidation Assay (C11-BODIPY) C->E F Western Blot (GPX4 Levels) C->F G Calculate IC50 D->G H Quantify Fluorescence E->H I Densitometry Analysis F->I J Synergy Calculation (Chou-Talalay CI) G->J

Caption: Workflow for a this compound combination drug study.

References

Troubleshooting & Optimization

FIN56 Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FIN56 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and questions related to the use of this compound, a specific inducer of ferroptosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that induces a specific form of regulated cell death called ferroptosis. Its mechanism is twofold:

  • GPX4 Degradation: this compound promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that repairs lipid peroxides.[1][2] The degradation of GPX4 requires the enzymatic activity of acetyl-CoA carboxylase (ACC).[3]

  • Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[3] This activation leads to a decrease in the downstream product coenzyme Q10 (CoQ10), a potent lipid-soluble antioxidant.

The combined effect of GPX4 degradation and CoQ10 depletion leads to the accumulation of lethal levels of lipid peroxides, culminating in ferroptotic cell death.

Q2: What are the recommended working concentrations for this compound in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. Generally, concentrations in the range of 0.1 µM to 10 µM are used. For example, in some glioblastoma cell lines, the IC50 values were found to be between 2.6 µM and 4.2 µM after 24 hours of treatment. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. Once dissolved in DMSO to create a stock solution, it should be aliquoted and stored at -80°C for up to 1 year to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.

Q4: What are the key hallmarks to confirm that this compound is inducing ferroptosis?

To confirm that the observed cell death is indeed ferroptosis, you should look for the following key indicators:

  • Lipid Peroxidation: A significant increase in lipid reactive oxygen species (ROS) is a hallmark of ferroptosis. This can be measured using fluorescent probes like BODIPY™ 581/591 C11.

  • GPX4 Protein Levels: A decrease in the protein levels of GPX4 should be observed following this compound treatment. This can be assessed by Western blotting.

  • Rescue by Ferroptosis Inhibitors: The cell death induced by this compound should be preventable by co-treatment with specific ferroptosis inhibitors such as ferrostatin-1 or liproxstatin-1.

  • Iron Dependence: The toxicity of this compound should be mitigated by iron chelators like deferoxamine (DFO).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
This compound precipitates in culture medium. Low solubility of this compound in aqueous solutions.Prepare a high-concentration stock solution in DMSO. When diluting into your culture medium, ensure rapid mixing. For in vivo preparations, specific formulations with PEG300, Tween-80, or corn oil can be used to improve solubility. Gentle warming and sonication may also aid in dissolution.
Inconsistent or no cell death observed. 1. Suboptimal this compound concentration. 2. Cell line is resistant to ferroptosis. 3. Degradation of this compound.1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Check the expression levels of key ferroptosis-related proteins like GPX4 and SLC7A11 in your cell line. Some cell lines are inherently resistant. 3. Ensure proper storage of this compound stock solutions (aliquoted at -80°C). Prepare fresh working solutions for each experiment.
High background in lipid peroxidation assays. Autofluorescence of cells or media components.Include appropriate controls, such as unstained cells and cells treated with vehicle (DMSO). Optimize the concentration of the fluorescent probe and the incubation time.
Difficulty in detecting a decrease in GPX4 levels. 1. Timing of the experiment. 2. Antibody quality for Western blotting.1. Perform a time-course experiment to determine the optimal time point for observing GPX4 degradation. 2. Validate your GPX4 antibody to ensure it is specific and sensitive.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • Following treatment, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lipid Peroxidation Assay (using BODIPY™ 581/591 C11)
  • Seed cells in a suitable format for fluorescence microscopy or flow cytometry and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., cumene hydroperoxide) and negative (vehicle) controls.

  • Towards the end of the treatment period, add BODIPY™ 581/591 C11 reagent to the cells at a final concentration of 1-10 µM and incubate for 30 minutes at 37°C.

  • Wash the cells three times with phosphate-buffered saline (PBS).

  • Analyze the cells using a fluorescence microscope or flow cytometer.

    • Reduced probe (unoxidized): Excitation/Emission ~581/591 nm (red fluorescence).

    • Oxidized probe: Excitation/Emission ~488/510 nm (green fluorescence).

  • An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.

Quantitative Data Summary

Cell LineIC50 (µM)Treatment Duration (hours)
LN229 (Glioblastoma)4.224
U118 (Glioblastoma)2.624

This data is based on specific experimental conditions and may vary between different studies and laboratories.

Visualizing this compound's Mechanism of Action

To better understand the signaling pathways affected by this compound, the following diagrams illustrate its mechanism of action.

FIN56_Mechanism cluster_pathway This compound Dual Mechanism of Action cluster_gpx4 GPX4 Degradation Pathway cluster_sqs CoQ10 Depletion Pathway cluster_outcome Cellular Outcome This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC requires SQS Squalene Synthase (SQS) This compound->SQS activates GPX4_deg GPX4 Degradation ACC->GPX4_deg Lipid_Peroxidation Lipid Peroxidation Accumulation GPX4_deg->Lipid_Peroxidation GPX4 GPX4 GPX4->GPX4_deg Lipid_Repair Lipid Peroxide Repair GPX4->Lipid_Repair CoQ10 Coenzyme Q10 (CoQ10) SQS->CoQ10 depletes Antioxidant Antioxidant Function CoQ10->Antioxidant CoQ10->Lipid_Peroxidation prevents Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Dual mechanism of this compound inducing ferroptosis.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cells treatment Treat with this compound (and controls) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability lipid_ros Lipid Peroxidation Assay (e.g., BODIPY C11) treatment->lipid_ros western Western Blot (for GPX4) treatment->western viability_analysis Calculate IC50 viability->viability_analysis lipid_ros_analysis Quantify Fluorescence (Green/Red Ratio) lipid_ros->lipid_ros_analysis western_analysis Analyze GPX4 Protein Levels western->western_analysis conclusion Confirm Ferroptosis Induction viability_analysis->conclusion lipid_ros_analysis->conclusion western_analysis->conclusion

Caption: General experimental workflow for this compound studies.

References

FIN56 Technical Support Center: Troubleshooting Off-Target Effects and Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the FIN56 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a potent inducer of ferroptosis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and interpret unexpected results during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a specific inducer of ferroptosis that works through a dual mechanism.[1] It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[1][2] Independently of GPX4 degradation, this compound also binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[1] This activation leads to the depletion of Coenzyme Q10 (CoQ10), a lipid-soluble antioxidant, further sensitizing cells to lipid peroxidation and ferroptosis.

Q2: What are the known "off-target" effects of this compound?

A2: Currently, there is limited evidence of this compound having significant "off-target" effects in the classical sense of binding to unintended protein targets to elicit unrelated biological responses. Most of the observed effects of this compound can be attributed to its complex, dual-action mechanism on the ferroptosis pathway. What may be perceived as "off-target" effects are often related to:

  • Cell-line specific metabolic states.

  • Variability in the expression of proteins involved in the ferroptosis pathway.

  • Experimental conditions influencing the cellular response.

Q3: Why do different cell lines show varying sensitivity to this compound?

A3: The sensitivity of cancer cell lines to this compound can vary significantly. This variability is not random and has been linked to the basal metabolic state of the cells. Specifically, the intracellular levels of NADP(H) have been identified as a biomarker for sensitivity to this compound-induced ferroptosis, accounting for a significant portion of the variability in EC50 values across different cell lines. Cells with different metabolic profiles will therefore respond differently to this compound treatment.

Q4: Does this compound induce other forms of cell death besides ferroptosis?

A4: The primary mode of cell death induced by this compound is ferroptosis. However, under certain experimental conditions or in specific cell lines, it is possible that other cell death pathways could be activated concurrently or as a secondary response. To confirm that the observed cell death is indeed ferroptosis, it is crucial to include appropriate experimental controls, such as co-treatment with specific inhibitors of ferroptosis like ferrostatin-1, liproxstatin-1, or the antioxidant α-tocopherol.

Q5: What is the role of autophagy in this compound-induced ferroptosis?

A5: Recent studies have shown that autophagy plays a role in this compound-induced ferroptosis. This compound treatment has been observed to induce autophagy in cancer cells, and inhibition of autophagy can attenuate this compound-induced GPX4 degradation and subsequent cell death. This suggests that the autophagic machinery is involved in the degradation of GPX4 in response to this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Issue 1: High variability in cell death induction between experiments.

  • Possible Cause: Inconsistent cell culture conditions.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded for each experiment, as cell density can influence metabolic state and drug sensitivity.

    • Monitor Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Serum Consistency: Use the same batch of fetal bovine serum (FBS) for a set of experiments, as different batches can have varying levels of lipids and other components that may influence ferroptosis sensitivity.

Issue 2: this compound treatment does not induce significant cell death at expected concentrations.

  • Possible Cause 1: The cell line is resistant to this compound.

  • Troubleshooting Steps:

    • Cell Line Characterization: Investigate the metabolic profile of your cell line. As mentioned, low basal NADP(H) levels can correlate with resistance.

    • GPX4 Expression: Check the basal expression level of GPX4 in your cell line. High levels of GPX4 may confer resistance.

    • Dose-Response and Time-Course: Perform a thorough dose-response (e.g., 0.1 µM to 50 µM) and time-course (e.g., 24h, 48h, 72h) experiment to determine the optimal concentration and duration for your specific cell line.

  • Possible Cause 2: Issues with the this compound compound.

  • Troubleshooting Steps:

    • Compound Stability: this compound may have limited stability in solution. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them properly. Avoid repeated freeze-thaw cycles.

    • Confirm Activity: Test the compound on a known sensitive cell line as a positive control.

Issue 3: Difficulty confirming that observed cell death is ferroptosis.

  • Possible Cause: Lack of appropriate controls.

  • Troubleshooting Steps:

    • Use Ferroptosis Inhibitors: Co-treat cells with this compound and a known ferroptosis inhibitor. A rescue from cell death by these inhibitors is a strong indicator of ferroptosis.

      • Liproxstatin-1 (e.g., 500 nM): A potent inhibitor of lipid peroxidation.

      • Ferrostatin-1: Another widely used ferroptosis inhibitor.

      • α-tocopherol (Vitamin E, e.g., 100 µM): A lipid-soluble antioxidant that can prevent lipid peroxidation.

    • Measure Ferroptosis Markers:

      • Lipid Peroxidation: Use fluorescent probes like C11-BODIPY(581/591) to measure lipid reactive oxygen species (ROS).

      • GPX4 Levels: Perform western blotting to confirm the degradation of GPX4 protein following this compound treatment.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various cancer cell lines as reported in the literature. Note that IC50/EC50 values can vary depending on the assay and experimental conditions.

Cell Line TypeCell LineIC50 / EC50Treatment DurationReference
GlioblastomaLN2294.2 µM24 h
GlioblastomaU1182.6 µM24 h
Bladder CancerJ82~1-10 µM72 h
Bladder Cancer253J~1-10 µM72 h
Bladder CancerT24~1-10 µM72 h
Bladder CancerRT-112~1-10 µM72 h
Colorectal CancerHT-29>10 µMNot specified
Colorectal CancerCaco-2~5 µMNot specified

Experimental Protocols

General Protocol for Inducing Ferroptosis with this compound

  • Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for viability assays, larger plates for western blotting or ROS analysis) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. For control wells, add medium with the same concentration of DMSO used in the highest this compound concentration.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Analysis: Perform the desired downstream analysis, such as:

    • Cell Viability Assay: Use assays like MTT or CCK-8 to determine cell viability.

    • Lipid ROS Measurement: Stain cells with C11-BODIPY(581/591) and analyze by flow cytometry or fluorescence microscopy.

    • Western Blotting: Lyse the cells and perform western blotting to detect changes in protein levels (e.g., GPX4).

Visualizations

FIN56_Mechanism_of_Action cluster_this compound This compound Dual Mechanism cluster_pathway1 GPX4 Degradation Pathway cluster_pathway2 Mevalonate Pathway Modulation cluster_outcome Cellular Outcome This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Activates? SQS Squalene Synthase (SQS) This compound->SQS Activates GPX4_deg GPX4 Degradation ACC->GPX4_deg Required for GPX4 GPX4 GPX4_deg->GPX4 Reduces level of Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Inhibits CoQ10_dep Coenzyme Q10 Depletion SQS->CoQ10_dep Leads to CoQ10_dep->Lipid_ROS Promotes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: Dual mechanism of this compound-induced ferroptosis.

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome with this compound Check_Controls Are proper controls included? Start->Check_Controls Check_Variability Is there high inter-experiment variability? Check_Controls->Check_Variability Yes Implement_Controls Implement Controls: - Ferroptosis inhibitors - Positive control cell line Check_Controls->Implement_Controls No Check_Resistance Is the cell line resistant? Check_Variability->Check_Resistance No Standardize_Protocol Standardize Protocol: - Cell density - Passage number - Reagent preparation Check_Variability->Standardize_Protocol Yes Characterize_Cell_Line Characterize Cell Line: - GPX4 expression - Basal NADP(H) levels - Dose-response curve Check_Resistance->Characterize_Cell_Line Yes Analyze_Data Re-analyze data with appropriate controls Check_Resistance->Analyze_Data No Implement_Controls->Analyze_Data Standardize_Protocol->Analyze_Data Characterize_Cell_Line->Analyze_Data

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing FIN56 Concentration for Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FIN56, a potent inducer of ferroptosis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound induces ferroptosis through a dual mechanism. Firstly, it promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1][2] Secondly, this compound activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[1][3][4] This activation leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant, further sensitizing cells to lipid peroxidation and ferroptosis.

Q2: Is the optimal concentration of this compound the same for all cell types?

A2: No, the optimal concentration of this compound is highly cell-type dependent. Different cell lines exhibit varying sensitivities to this compound-induced ferroptosis. Therefore, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q3: How does this compound-induced ferroptosis relate to other cell death pathways like apoptosis?

A3: Ferroptosis is a distinct form of regulated cell death that is iron-dependent and characterized by the accumulation of lipid reactive oxygen species (ROS). Unlike apoptosis, it is not dependent on caspases. Interestingly, some studies suggest a link between ferroptosis and autophagy, where autophagy may play a role in the degradation of GPX4.

Q4: Are there known resistance mechanisms to this compound?

A4: While this compound is a potent ferroptosis inducer, cells can develop resistance. For instance, mTOR inhibition has been shown to synergistically enhance this compound-induced ferroptosis in bladder cancer cells, suggesting that the mTOR pathway might be involved in resistance. Additionally, factors that inhibit lipid peroxidation or chelate iron can counteract the effects of this compound.

Data Presentation: this compound IC50 Values in Various Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound across a range of cell lines. These values should be used as a starting point for determining the optimal concentration for your specific experimental setup.

Cell LineCell TypeIC50 (µM)Incubation Time (hours)Assay
LN229Human Glioblastoma4.224CCK-8
U118Human Glioblastoma2.624CCK-8
A549 (cisplatin-resistant)Human Lung Carcinoma12.7148MTT
HT-29Human Colorectal AdenocarcinomaVariesNot SpecifiedMTT
Caco-2Human Colorectal AdenocarcinomaVariesNot SpecifiedMTT
J82Human Bladder CarcinomaVaries (0.1 nM - 100 µM range tested)72MTT
253JHuman Bladder CarcinomaVaries (0.1 nM - 100 µM range tested)72MTT
T24Human Bladder CarcinomaVaries (0.1 nM - 100 µM range tested)72MTT
RT-112Human Bladder CarcinomaVaries (0.1 nM - 100 µM range tested)72MTT
Normal Human Astrocytes (NHA)Normal Human AstrocytesLess sensitive than glioma cells24CCK-8
Human Foreskin Fibroblasts (HFF)Normal Human Fibroblasts24.9748MTT
MNNG/HOSHuman OsteosarcomaDose-dependent cytotoxicity observedNot SpecifiedCCK-8
Bone Marrow Stromal Cells (BMSCs)Normal Human Bone Marrow Stromal CellsNo significant cytotoxicity observed with FSR NPs72CCK-8

Note: "Varies" indicates that a dose-dependent effect was observed, but a specific IC50 value was not provided in the cited source. Researchers should determine the precise IC50 for these cell lines empirically.

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol outlines the general steps for determining cell viability after this compound treatment using either MTT or CCK-8 assays.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS) or CCK-8 solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For MTT Assay:

      • Add 10 µL of MTT reagent to each well.

      • Incubate for 2-4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

      • Read the absorbance at 570 nm.

    • For CCK-8 Assay:

      • Add 10 µL of CCK-8 solution to each well.

      • Incubate for 1-4 hours at 37°C.

      • Read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the results as a dose-response curve to determine the IC50 value.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This protocol is for detecting lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe BODIPY™ 581/591 C11.

Materials:

  • BODIPY™ 581/591 C11

  • DMSO

  • Cell culture medium

  • This compound

  • Fluorescence microscope or flow cytometer

Procedure:

  • Probe Preparation:

    • Prepare a 10 mM stock solution of BODIPY™ 581/591 C11 in high-quality anhydrous DMSO.

  • Cell Staining:

    • Culture cells to the desired confluency.

    • Incubate cells with 1-2 µM of BODIPY™ 581/591 C11 in cell culture media for 30 minutes at 37°C.

  • This compound Treatment:

    • Wash the cells twice with HBSS or PBS.

    • Add fresh medium containing the desired concentration of this compound.

    • Incubate for the desired time period.

  • Imaging/Flow Cytometry:

    • Microscopy: Examine the cells using a fluorescence microscope. The unoxidized probe fluoresces red (~590 nm emission), while the oxidized probe fluoresces green (~510 nm emission).

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer to quantify the shift in fluorescence.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No significant decrease in cell viability 1. This compound concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant to this compound. 4. This compound has degraded.1. Perform a dose-response curve with a wider concentration range. 2. Increase the incubation time (e.g., up to 72 hours). 3. Consider using a different ferroptosis inducer or co-treatment with an mTOR inhibitor. 4. Prepare fresh this compound stock solution.
High variability between replicates 1. Inconsistent cell seeding. 2. Uneven drug distribution. 3. Edge effects in the 96-well plate.1. Ensure a homogenous cell suspension before seeding. 2. Mix the plate gently after adding this compound. 3. Avoid using the outer wells of the plate or fill them with sterile PBS.
Unexpected toxicity in vehicle control 1. High concentration of solvent (e.g., DMSO). 2. Contamination of reagents or medium.1. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). 2. Use fresh, sterile reagents and medium.
No detectable lipid peroxidation 1. Assay performed too early or too late. 2. Insufficient this compound concentration. 3. Issues with the fluorescent probe.1. Perform a time-course experiment to determine the optimal time point for lipid peroxidation detection. 2. Increase the this compound concentration. 3. Check the expiration date and storage conditions of the BODIPY™ C11 probe.

Visualizations

FIN56_Signaling_Pathway cluster_0 This compound Dual Mechanism of Action cluster_1 GPX4 Degradation Pathway cluster_2 CoQ10 Depletion Pathway cluster_3 Cellular Outcome This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC requires activity SQS Squalene Synthase (SQS) This compound->SQS activates GPX4_deg GPX4 Degradation ACC->GPX4_deg GPX4 GPX4 GPX4_deg->GPX4 inhibits Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS prevents Squalene Squalene SQS->Squalene CoQ10 Coenzyme Q10 (CoQ10) SQS->CoQ10 depletes pool FPP Farnesyl Pyrophosphate (FPP) FPP->SQS FPP->CoQ10 synthesis pathway CoQ10->Lipid_ROS antioxidant effect Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound induces ferroptosis via two main pathways.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Treatment A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Cell Attachment) A->B C 3. This compound Treatment (Dose-Response) B->C D 4. Incubation (24-72 hours) C->D E 5. Assay (e.g., MTT, CCK-8, BODIPY C11) D->E F 6. Data Acquisition (Plate Reader/Microscope) E->F G 7. Data Analysis (IC50 Calculation, etc.) F->G

Caption: A typical workflow for this compound experiments.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting this compound Experiments Start Experiment Start Problem No Cell Death Observed Start->Problem Check_Conc Is this compound concentration optimal? Problem->Check_Conc Check_Time Is incubation time sufficient? Check_Conc->Check_Time Yes Solution_Conc Perform dose-response Check_Conc->Solution_Conc No Check_Cells Is the cell line known to be sensitive? Check_Time->Check_Cells Yes Solution_Time Increase incubation time Check_Time->Solution_Time No Solution_Cells Consider co-treatment or different cell line Check_Cells->Solution_Cells No Success Successful Experiment Check_Cells->Success Yes Solution_Conc->Start Re-run Solution_Time->Start Re-run Solution_Cells->Start Re-design

Caption: A logical approach to troubleshooting experiments.

References

Technical Support Center: Interpreting Variable Results with FIN56

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with FIN56, a potent inducer of ferroptosis.

Troubleshooting Guides

Variability in experimental outcomes with this compound can arise from several factors, from reagent handling to the specific biological system under investigation. Below is a table summarizing common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No this compound Activity Compound Instability: this compound has limited stability in aqueous solutions and is prone to degradation with improper storage or handling.Prepare fresh this compound solutions in anhydrous DMSO for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles and store at -80°C for long-term use. For short-term storage (up to one month), -20°C is acceptable.
Poor Solubility: this compound has low water solubility, which can lead to precipitation and an inaccurate final concentration.Ensure complete dissolution in DMSO before further dilution in culture media. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Cell Line Resistance: Different cell lines exhibit varying sensitivity to ferroptosis inducers due to differences in their antioxidant capacity and metabolic state.Perform a dose-response curve to determine the optimal this compound concentration for your specific cell line. Consider using a positive control cell line known to be sensitive to this compound.
High Intracellular Glutathione (GSH) Levels: Elevated levels of the antioxidant glutathione can counteract the pro-ferroptotic effects of this compound.Consider co-treatment with an inhibitor of GSH synthesis, such as buthionine sulfoximine (BSO), to sensitize cells to this compound.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell density across wells can lead to significant variations in the response to this compound.Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density for all experiments.
Edge Effects in Multi-well Plates: Wells on the periphery of a microplate are more susceptible to evaporation, which can alter the effective concentration of this compound.Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to create a humidity barrier.
Inaccurate Pipetting: Small errors in pipetting can lead to large variations in the final concentration of this compound, especially when working with low volumes.Use calibrated pipettes and perform serial dilutions carefully.
Inconsistent IC50 Values Variations in Experimental Conditions: Differences in incubation time, cell passage number, and serum concentration in the culture medium can all influence the calculated IC50 value.Standardize all experimental parameters and maintain a consistent cell culture protocol. Regularly check for mycoplasma contamination.
Data Analysis Method: The method used to calculate the IC50 can impact the final value.Use a consistent, non-linear regression model to analyze your dose-response data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound induces ferroptosis through a dual mechanism.[1][2] It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[1][2] Additionally, this compound activates squalene synthase (SQS), an enzyme in the mevalonate pathway, leading to a depletion of coenzyme Q10, an endogenous antioxidant.[1]

Q2: How should I store and handle this compound?

A2: this compound powder should be stored at -20°C for up to three years. For experimental use, prepare a stock solution in anhydrous DMSO and store it in aliquots at -80°C for up to one year to minimize freeze-thaw cycles. When preparing working solutions, allow the stock solution to come to room temperature before opening the vial.

Q3: My cells are not responding to this compound. What should I do?

A3: First, confirm the integrity of your this compound stock by testing it on a sensitive cell line. If the compound is active, your cell line may be resistant to ferroptosis. This can be due to high levels of endogenous antioxidants like glutathione. Consider measuring the basal GSH levels in your cells. You can also try to sensitize your cells by co-treating with an inhibitor of GSH synthesis.

Q4: How can I confirm that the cell death I am observing is ferroptosis?

A4: To confirm that this compound is inducing ferroptosis, you should perform rescue experiments. Co-treatment with a specific ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1, should prevent this compound-induced cell death. Conversely, inhibitors of other cell death pathways, like the pan-caspase inhibitor Z-VAD-FMK (for apoptosis), should not have a significant effect.

Q5: What are the potential off-target effects of this compound?

A5: While this compound is considered a specific inducer of ferroptosis, potential off-target effects should be considered. Perturbations in cholesterol biosynthesis due to the activation of squalene synthase are an inherent part of its mechanism. It is good practice to validate key findings using other ferroptosis inducers with different mechanisms of action, such as RSL3 or erastin.

Experimental Protocols

Protocol: Induction and Assessment of Ferroptosis using this compound

This protocol describes a general procedure for inducing ferroptosis with this compound in cultured cells and assessing cell viability.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium appropriate for your cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Ferrostatin-1 (optional, for rescue experiments)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count the cells and adjust the density to the desired concentration.

    • Seed the cells in a 96-well plate at the optimal density for your cell line and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound in a cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment:

    • Carefully remove the old medium from the wells.

    • Add the prepared this compound dilutions and vehicle control to the respective wells.

    • For rescue experiments, co-treat with an appropriate concentration of ferrostatin-1.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

    • For example, if using an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control cells (set to 100% viability).

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.

Mandatory Visualization

FIN56_Signaling_Pathway This compound This compound GPX4 GPX4 This compound->GPX4 promotes SQS Squalene Synthase (SQS) This compound->SQS binds to and activates Degradation Degradation GPX4->Degradation Lipid_Peroxidation Lipid Peroxidation Degradation->Lipid_Peroxidation increased Activation Activation SQS->Activation CoQ10 Coenzyme Q10 (CoQ10) Activation->CoQ10 leads to Depletion Depletion CoQ10->Depletion Depletion->Lipid_Peroxidation increased Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: The dual mechanism of this compound-induced ferroptosis.

Troubleshooting_Workflow Start Inconsistent this compound Results Check_Reagents Check Reagent Stability and Preparation Start->Check_Reagents Check_Cells Evaluate Cell Line Sensitivity Check_Reagents->Check_Cells Reagents OK Sol_Fresh Prepare Fresh this compound from Powder Check_Reagents->Sol_Fresh Issue Found Check_Protocol Review Experimental Protocol Check_Cells->Check_Protocol Cell Line OK Sol_Dose Perform Dose-Response Curve Check_Cells->Sol_Dose Issue Found Sol_Protocol Standardize Seeding Density and Incubation Time Check_Protocol->Sol_Protocol No Obvious Issue Result_Improved Results Improved? Check_Protocol->Result_Improved Issue Found Sol_Fresh->Result_Improved Sol_Dose->Result_Improved Sol_Protocol->Result_Improved Contact_Support Contact Technical Support Result_Improved->Contact_Support No Success Experiment Successful Result_Improved->Success Yes

Caption: A workflow for troubleshooting inconsistent this compound results.

References

FIN56 Technical Support Center: Experimental Controls and Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FIN56, a potent inducer of ferroptosis.

Troubleshooting Guides

Common Experimental Issues with this compound
Issue Potential Cause(s) Recommended Solution(s)
No or low induction of cell death - Cell line resistance: Some cell lines are inherently resistant to ferroptosis. - Suboptimal this compound concentration: The effective concentration of this compound can vary between cell lines. - Incorrect experimental conditions: Inappropriate incubation time or cell density. - Degradation of this compound: Improper storage or handling of the compound.- Confirm cell line sensitivity: Test a range of this compound concentrations (e.g., 0.1-10 µM) to determine the IC50 value for your specific cell line[1]. - Use a positive control: Include a known ferroptosis-sensitive cell line or another ferroptosis inducer (e.g., RSL3, Erastin) to validate the experimental setup. - Optimize incubation time: Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration. - Ensure proper storage: Store this compound as recommended by the manufacturer, protected from light and moisture.
Inconsistent results between experiments - Variability in cell culture: Differences in cell passage number, confluency, or media composition. - Inconsistent this compound preparation: Errors in serial dilutions or incomplete dissolution. - Instrument variability: Fluctuations in incubator CO2 levels or temperature.- Standardize cell culture practices: Use cells within a consistent passage number range and seed at a uniform density. - Prepare fresh this compound dilutions: Prepare fresh stock solutions and dilutions for each experiment. - Calibrate and monitor equipment: Regularly check and calibrate incubators and other essential equipment.
High background in lipid peroxidation assays - Autofluorescence of cells or media: Certain cell types or media components can exhibit intrinsic fluorescence. - Probe instability: Degradation of fluorescent probes (e.g., BODIPY™ 581/591 C11) leading to non-specific signal. - Oxidative stress from other sources: Light exposure or components in the media can induce lipid peroxidation.- Include unstained controls: Use unstained cells to determine the level of background autofluorescence. - Protect probes from light: Store and handle fluorescent probes in the dark to prevent photobleaching. - Use fresh media: Prepare fresh culture media for each experiment to minimize the presence of reactive oxygen species.
This compound appears to induce a different form of cell death - Off-target effects: At high concentrations, this compound may have off-target effects that induce other cell death pathways. - Cellular context: The specific cellular environment and signaling pathways can influence the response to this compound.- Use specific inhibitors: Co-treat with inhibitors of other cell death pathways, such as Z-VAD-FMK (pan-caspase inhibitor for apoptosis) and Necrostatin-1 (necroptosis inhibitor), to confirm the specificity of ferroptosis induction[2]. - Validate with multiple markers: Assess multiple hallmarks of ferroptosis, including GPX4 degradation, lipid peroxidation, and iron dependency.
Experimental Controls for this compound-Induced Ferroptosis
Control Type Purpose Examples
Positive Control To ensure the experimental system is capable of undergoing ferroptosis.- Other ferroptosis inducers (e.g., RSL3, Erastin) - GPX4 knockdown/knockout cells
Negative Control To confirm that the observed cell death is specifically due to ferroptosis.- Ferroptosis inhibitors: Ferrostatin-1 (Fer-1), Liproxstatin-1 (Lip-1)[3] - Iron chelators: Deferoxamine (DFO)
Vehicle Control To account for any effects of the solvent used to dissolve this compound.- DMSO (or the solvent used for this compound) at the same final concentration as in the experimental wells.

Experimental Protocols

Protocol: Assessment of Lipid Peroxidation using BODIPY™ 581/591 C11

This protocol describes the use of the fluorescent probe BODIPY™ 581/591 C11 to measure lipid peroxidation, a key hallmark of ferroptosis. Upon oxidation, the fluorescence of this probe shifts from red to green.

Materials:

  • Cells seeded in a multi-well plate

  • This compound

  • BODIPY™ 581/591 C11 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentration of this compound. Include appropriate positive, negative, and vehicle controls.

  • Incubation: Incubate the cells for the desired period (e.g., 6-24 hours).

  • Probe Loading:

    • Prepare a working solution of BODIPY™ 581/591 C11 in pre-warmed culture medium (final concentration typically 1-5 µM).

    • Remove the treatment medium from the cells and wash once with PBS.

    • Add the BODIPY™ 581/591 C11 working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the probe-containing medium and wash the cells twice with PBS.

  • Imaging/Analysis:

    • Add fresh PBS or culture medium to the wells.

    • Image the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.

    • Alternatively, quantify the fluorescence intensity using a multi-well plate reader. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Frequently Asked Questions (FAQs)

Q1: What is the dual mechanism of action of this compound?

A1: this compound induces ferroptosis through two distinct mechanisms: it promotes the degradation of Glutathione Peroxidase 4 (GPX4) and also activates squalene synthase (SQS), which leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant[4][5]. This dual action makes it a potent inducer of ferroptosis.

Q2: How can I be sure that the cell death I'm observing is ferroptosis and not another form of cell death?

A2: To confirm that this compound is inducing ferroptosis, you should observe the following:

  • Inhibition by ferroptosis-specific inhibitors: The cell death should be rescued by co-treatment with ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1.

  • Inhibition by iron chelators: The iron chelator Deferoxamine (DFO) should also prevent cell death, demonstrating the iron-dependent nature of the process.

  • Lack of rescue by other inhibitors: Inhibitors of apoptosis (e.g., Z-VAD-FMK) or necroptosis (e.g., Necrostatin-1) should not prevent this compound-induced cell death.

  • Presence of lipid peroxidation: You should be able to detect an increase in lipid reactive oxygen species (ROS) using probes like BODIPY™ 581/591 C11 or by measuring markers like 4-hydroxynonenal (4-HNE).

  • Degradation of GPX4: Western blotting should show a decrease in the protein levels of GPX4 following this compound treatment.

Q3: What is a typical effective concentration range for this compound?

A3: The effective concentration of this compound can vary significantly depending on the cell line. Generally, concentrations in the range of 0.1 µM to 10 µM are used. For example, the IC50 for LN229 and U118 glioblastoma cells were reported to be 4.2 µM and 2.6 µM, respectively. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

Q4: Can this compound be used for in vivo experiments?

A4: Yes, this compound has been successfully used to induce ferroptosis and inhibit tumor growth in in vivo models, such as subcutaneous xenografts in nude mice. The dosage and administration route will need to be optimized for the specific animal model and research question.

Visualizations

FIN56_Signaling_Pathway cluster_0 This compound Dual Mechanism cluster_1 GPX4 Degradation Pathway cluster_2 CoQ10 Depletion Pathway cluster_3 Cellular Outcome This compound This compound ACC ACC (Acetyl-CoA Carboxylase) This compound->ACC requires SQS SQS (Squalene Synthase) This compound->SQS activates GPX4_deg GPX4 Degradation ACC->GPX4_deg promotes Lipid_ROS Lipid ROS Accumulation GPX4_deg->Lipid_ROS results in CoQ10_dep Coenzyme Q10 Depletion SQS->CoQ10_dep leads to CoQ10_dep->Lipid_ROS results in Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: Dual signaling pathways of this compound-induced ferroptosis.

Troubleshooting_Workflow Start Experiment with this compound Problem No/Low Cell Death Observed Start->Problem Inconsistent Inconsistent Results Start->Inconsistent Check_Conc Check this compound Concentration (Dose-response) Problem->Check_Conc Potential Cause Check_Time Check Incubation Time (Time-course) Problem->Check_Time Potential Cause Check_Controls Verify Positive/Negative Controls Problem->Check_Controls Potential Cause Check_Cell_Line Assess Cell Line Sensitivity Problem->Check_Cell_Line Potential Cause Success Successful Experiment Check_Conc->Success Resolved Check_Time->Success Resolved Check_Controls->Success Resolved Check_Cell_Line->Success Resolved Standardize_Culture Standardize Cell Culture (Passage, Density) Inconsistent->Standardize_Culture Potential Cause Fresh_Dilutions Use Fresh this compound Dilutions Inconsistent->Fresh_Dilutions Potential Cause Standardize_Culture->Success Resolved Fresh_Dilutions->Success Resolved

Caption: Troubleshooting workflow for this compound experiments.

References

FIN56 Technical Support Center: Ensuring Compound Stability in Your Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of FIN56 in solution. Adhering to these guidelines will help ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). For cell-based assays, DMSO is the most commonly used solvent. It is crucial to use anhydrous, high-purity DMSO to minimize degradation.

Q2: How should I store the solid this compound compound?

A2: The solid, powdered form of this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.

Q3: What are the best practices for storing this compound in a stock solution?

A3: this compound stock solutions in DMSO should be stored at low temperatures to maintain stability. For storage up to one month, -20°C is suitable. For longer-term storage (up to a year), it is highly recommended to store the stock solution at -80°C. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

A4: Cloudiness or precipitation can occur if the solvent has absorbed moisture, as this can reduce the solubility of this compound. Using fresh, anhydrous DMSO is critical for proper dissolution. If you observe precipitation in a stock solution upon removal from cold storage, gently warm the vial to 37°C and vortex to redissolve the compound before use.

Q5: How long is this compound stable in aqueous solutions or cell culture media?

A5: It is strongly recommended to prepare working solutions of this compound in aqueous buffers or cell culture media immediately before use. The stability of this compound in aqueous environments may be limited, and prolonged storage is not advised.

Q6: I suspect my this compound has degraded. What are the potential causes?

A6: this compound contains functional groups that can be susceptible to certain conditions. Potential causes of degradation include:

  • Hydrolysis: The ketoxime group in this compound can be susceptible to acid-catalyzed hydrolysis. Avoid acidic conditions in your solutions.

  • Photodegradation: The sulfonamide groups may be sensitive to light. Protect your solutions from light by using amber vials or by wrapping your containers in foil.

  • Oxidation: The fluorene core of the molecule can be a site for oxidation. To minimize this, use degassed solvents if possible and avoid introducing air into your stock solutions.

  • Repeated Freeze-Thaw Cycles: These can introduce moisture and promote degradation. Aliquoting your stock solution is the best way to prevent this.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Experiments
Potential Cause Troubleshooting Steps
This compound Degradation 1. Prepare fresh dilutions from a new aliquot of your stock solution. 2. If the problem persists, prepare a fresh stock solution from the solid compound. 3. Review your storage and handling procedures against the recommendations in this guide.
Solvent Quality 1. Ensure you are using anhydrous, high-purity DMSO. 2. Purchase a new bottle of DMSO if you suspect contamination or water absorption.
Experimental Conditions 1. Verify the pH of your buffers and media to ensure they are not acidic. 2. Protect your experimental setup from direct light exposure.
Issue 2: Precipitation in Stock or Working Solutions
Potential Cause Troubleshooting Steps
Low Temperature 1. Gently warm the solution to 37°C. 2. Vortex or sonicate briefly to aid redissolution.
Moisture in Solvent 1. Discard the current solution. 2. Prepare a new solution using fresh, anhydrous DMSO.
Supersaturation 1. Ensure you have not exceeded the solubility limit of this compound in your chosen solvent. 2. If necessary, prepare a more dilute stock solution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Solvent Storage Temperature Duration
Solid (Powder)N/A0-4°CShort-term (days to weeks)
Solid (Powder)N/A-20°CLong-term (months to years)
Stock SolutionDMSO-20°CUp to 1 month
Stock SolutionDMSO-80°CUp to 1 year
Working SolutionAqueous Buffer/MediaN/AUse immediately

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound solid compound

    • Anhydrous, high-purity DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound solid compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, amber vials.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Visualizations

FIN56_Degradation_Pathways Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis (Acid-Catalyzed) This compound->Hydrolysis Ketoxime Moiety Photodegradation Photodegradation (UV/Light Exposure) This compound->Photodegradation Sulfonamide Moiety Oxidation Oxidation (Air/Oxidizing Agents) This compound->Oxidation Fluorene Core Degraded_Products Inactive Degradation Products Hydrolysis->Degraded_Products Photodegradation->Degraded_Products Oxidation->Degraded_Products

Caption: Potential degradation pathways of the this compound molecule.

Troubleshooting_Workflow Troubleshooting this compound Instability Start Inconsistent Experimental Results? Check_Storage Review Storage Conditions (Temp, Light, Aliquots) Start->Check_Storage Check_Solvent Verify Solvent Quality (Anhydrous, Fresh) Check_Storage->Check_Solvent Prepare_Fresh Prepare Fresh Working Solution Check_Solvent->Prepare_Fresh New_Stock Prepare New Stock Solution Prepare_Fresh->New_Stock Issue Persists Success Problem Resolved Prepare_Fresh->Success Issue Resolved Evaluate_Protocol Assess Experimental Protocol (pH, Light Exposure) New_Stock->Evaluate_Protocol Evaluate_Protocol->Success Experimental_Workflow Recommended Experimental Workflow for this compound Start Start Experiment Retrieve_Aliquot Retrieve Single-Use Aliquot from -80°C Storage Start->Retrieve_Aliquot Thaw Thaw and Vortex (Warm to 37°C if needed) Retrieve_Aliquot->Thaw Prepare_Working Prepare Fresh Working Solution in Aqueous Medium Thaw->Prepare_Working Use_Immediately Use Immediately in Experiment Prepare_Working->Use_Immediately End End Experiment Use_Immediately->End

troubleshooting FIN56 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using FIN56. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the preparation and use of this compound in experimental settings.

Question: My this compound powder will not dissolve in my aqueous buffer. How can I prepare a stock solution?

Answer: this compound is a hydrophobic compound and is insoluble in water and ethanol. Therefore, it is necessary to first dissolve it in an appropriate organic solvent to create a concentrated stock solution.

  • Recommended Solvents: High-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for preparing this compound stock solutions.

  • Protocol for Stock Solution Preparation (10 mM):

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder. The molecular weight of this compound is 517.66 g/mol .

    • Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., for 1 mL of a 10 mM stock solution, use 5.18 mg of this compound).

    • Vortex or sonicate gently at room temperature until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Question: My this compound precipitated when I added the DMSO stock solution to my aqueous cell culture medium. What can I do to prevent this?

Answer: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this problem:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent toxicity and precipitation.

  • Serial Dilution: Instead of adding the concentrated stock directly to your final volume of medium, perform serial dilutions in your culture medium.

  • Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to improve solubility.

  • Rapid Mixing: Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even distribution.

  • Use of a Surfactant (for in vivo applications): For animal studies, a formulation containing a surfactant like Tween-80 can be used to improve the solubility and bioavailability of this compound. A published protocol for an in vivo formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]

Below is a workflow diagram for preparing a this compound working solution for cell culture experiments.

FIN56_Solution_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder dissolve Dissolve stock_powder->dissolve stock_solvent DMSO or DMF stock_solvent->dissolve stock_solution Concentrated Stock (e.g., 10 mM) dissolve->stock_solution add_dropwise Add Dropwise & Mix Gently stock_solution->add_dropwise Small Volume culture_medium Pre-warmed Cell Culture Medium culture_medium->add_dropwise working_solution Final Working Solution (e.g., 5 µM) add_dropwise->working_solution

Workflow for preparing this compound solutions.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a small molecule that acts as a specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2][3][4] It is a derivative of CIL56.[5]

What is the mechanism of action of this compound?

This compound induces ferroptosis through a dual mechanism:

  • GPX4 Degradation: It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation. This action is dependent on the activity of acetyl-CoA carboxylase (ACC).

  • Squalene Synthase Activation: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant.

The following diagram illustrates the signaling pathway of this compound-induced ferroptosis.

FIN56_Signaling_Pathway cluster_gpx4 GPX4 Degradation Pathway cluster_sqs SQS Activation Pathway This compound This compound ACC ACC (Acetyl-CoA Carboxylase) This compound->ACC requires activity of SQS SQS (Squalene Synthase) This compound->SQS binds and activates GPX4_deg GPX4 Degradation ACC->GPX4_deg Lipid_ROS Lipid ROS Accumulation GPX4_deg->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis CoQ10_dep Coenzyme Q10 Depletion SQS->CoQ10_dep CoQ10_dep->Lipid_ROS

Dual mechanism of this compound-induced ferroptosis.

What are the physical and chemical properties of this compound?

PropertyValue
Molecular Formula C₂₅H₃₁N₃O₅S₂
Molecular Weight 517.66 g/mol
Appearance Crystalline solid
CAS Number 1083162-61-1

What is the solubility of this compound?

SolventSolubility
DMSO 30 mg/mL
DMF 30 mg/mL
Water Insoluble
Ethanol Insoluble

What are the recommended storage conditions for this compound?

  • Solid: Store at -20°C for long-term storage.

  • Stock Solutions: Store in tightly sealed vials at -20°C or -80°C. For stock solutions in DMSO, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 517.66 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer or sonicator

Procedure:

  • Allow the this compound vial to warm to room temperature before opening.

  • Weigh out 5.18 mg of this compound and transfer it to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

General Protocol for Treating Cells with this compound

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Cells plated in appropriate culture vessels

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution to an intermediate concentration in pre-warmed culture medium if necessary.

  • Add the desired final concentration of this compound (e.g., 5 µM) to the cells by adding the appropriate volume of the stock or intermediate solution. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Gently swirl the culture vessel to ensure even distribution of the compound.

  • Incubate the cells for the desired period (e.g., 10 hours) before analysis.

  • Include a vehicle control (DMSO alone) in your experiment at the same final concentration as in the this compound-treated samples.

References

FIN56 Cytotoxicity Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing FIN56 cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cell death?

A1: this compound is a small molecule that specifically induces a form of regulated cell death called ferroptosis.[1][2] It has a dual mechanism of action: it promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation, and it activates squalene synthase (SQS), leading to the depletion of Coenzyme Q10 (CoQ10), an important antioxidant.[3][4] This combined action results in the lethal accumulation of lipid-based reactive oxygen species (ROS) and subsequent cell death.

Q2: Which cell lines are sensitive to this compound?

A2: this compound has shown efficacy in a variety of cancer cell lines, particularly those with RAS mutations. Sensitivity can vary between cell lines. For example, glioblastoma cell lines LN229 and U118 have shown IC50 values of 4.2 µM and 2.6 µM, respectively, after 24 hours of treatment. Bladder cancer cell lines such as J82, 253J, T24, and RT-112 are also susceptible to this compound-induced cytotoxicity. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: What are the key hallmarks of this compound-induced ferroptosis that I can measure?

A3: The primary indicator of ferroptosis is the accumulation of lipid peroxidation. You can measure this using fluorescent probes like BODIPY™ 581/591 C11. Other key events include the degradation of GPX4, which can be assessed by western blot, and an increase in intracellular labile iron. Cell death can be quantified using standard cytotoxicity assays such as LDH release or viability assays like CCK-8 or MTT.

Q4: How can I confirm that the observed cell death is indeed ferroptosis?

A4: To confirm that this compound is inducing ferroptosis, you can use specific inhibitors. Ferrostatin-1 (Fer-1) and Liproxstatin-1 are potent inhibitors of ferroptosis that can rescue cells from this compound-induced death. Additionally, iron chelators like deferoxamine (DFO) can also inhibit ferroptosis by reducing the availability of intracellular iron. If these inhibitors rescue the cell death phenotype, it strongly suggests that the mechanism is ferroptosis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Cytotoxicity Observed 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line. 2. Incorrect Incubation Time: The treatment duration may be too short. 3. Cell Line Resistance: The chosen cell line may be inherently resistant to ferroptosis. 4. This compound Degradation: The this compound compound may have degraded due to improper storage.1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your cell line. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. 3. Select a Sensitive Cell Line: If possible, use a cell line known to be sensitive to ferroptosis inducers. Check the expression levels of key proteins like GPX4 and SLC7A11. 4. Ensure Proper this compound Storage: Store this compound as a powder at -20°C and in solvent at -80°C to avoid repeated freeze-thaw cycles.
High Variability Between Replicates 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Edge Effects: Evaporation from wells on the edge of the plate can concentrate compounds and affect cell growth. 3. Inconsistent Drug Addition: Pipetting errors leading to different final concentrations.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media. 3. Use a Master Mix: Prepare a master mix of the this compound dilution to add to the wells, ensuring consistency.
Inconsistent Results with Ferroptosis Inhibitors 1. Suboptimal Inhibitor Concentration: The concentration of the inhibitor (e.g., Ferrostatin-1) may be too low to be effective. 2. Timing of Inhibitor Addition: The inhibitor may be added too late to prevent the initiation of ferroptosis.1. Optimize Inhibitor Concentration: Perform a dose-response experiment for the inhibitor in the presence of this compound. 2. Co-treatment or Pre-treatment: Typically, inhibitors should be added simultaneously with or shortly before the addition of this compound.
Assay Interference 1. Compound Precipitation: High concentrations of this compound might precipitate, interfering with absorbance or fluorescence readings. 2. Direct Chemical Interference: this compound may directly react with the assay reagent.1. Visual Inspection: Check for precipitates in the wells under a microscope. If present, reduce the this compound concentration or try a different solvent. 2. Run a Cell-Free Control: Include control wells with media and this compound but no cells to check for direct chemical interference with your assay reagent.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a CCK-8 Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Create a serial dilution to test a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, until a visible color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Lipid Peroxidation using BODIPY™ 581/591 C11
  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound at the desired concentration and for the optimal time determined previously.

  • Probe Loading: After treatment, remove the medium and wash the cells with PBS. Add fresh medium containing 5 µM BODIPY™ 581/591 C11 and incubate for 30 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells twice with PBS.

  • Imaging or Flow Cytometry:

    • Imaging: Add fresh medium and immediately visualize the cells using a fluorescence microscope. Oxidized BODIPY will fluoresce green, while the reduced form will fluoresce red.

    • Flow Cytometry: Trypsinize and resuspend the cells in PBS. Analyze the shift in fluorescence from red to green using a flow cytometer.

  • Data Analysis: Quantify the increase in green fluorescence as an indicator of lipid peroxidation.

Data Presentation

Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
LN229Glioblastoma244.2
U118Glioblastoma242.6
Various Bladder Cancer LinesBladder Cancer72Varies (within µM range)

Table 2: Common Reagents and Recommended Concentrations

ReagentPurposeTypical Concentration
This compoundFerroptosis Inducer1 - 50 µM
Ferrostatin-1Ferroptosis Inhibitor1 - 10 µM
Liproxstatin-1Ferroptosis Inhibitor100 - 500 nM
Deferoxamine (DFO)Iron Chelator10 - 100 µM
BODIPY™ 581/591 C11Lipid Peroxidation Probe1 - 5 µM

Mandatory Visualizations

Caption: this compound Signaling Pathway.

FIN56_Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat Cells with this compound overnight_incubation->treat_cells prepare_this compound Prepare this compound Serial Dilutions prepare_this compound->treat_cells incubation Incubate for 24-48h treat_cells->incubation add_reagent Add Cytotoxicity Assay Reagent (e.g., CCK-8, MTT) incubation->add_reagent measure_signal Measure Absorbance/ Fluorescence add_reagent->measure_signal analyze_data Analyze Data and Determine IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Experimental Workflow for this compound Cytotoxicity Assay.

References

Technical Support Center: Optimizing FIN56 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FIN56, a potent inducer of ferroptosis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help minimize variability and ensure robust, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a small molecule that has been identified as a specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Its mechanism of action is twofold:

  • GPX4 Degradation: this compound promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for repairing lipid peroxides.[1][2][3] This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC).

  • Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to a depletion of coenzyme Q10 (CoQ10), an endogenous antioxidant, which further sensitizes cells to ferroptosis.

2. What are the key cellular markers of this compound-induced ferroptosis?

The primary hallmark of ferroptosis induced by this compound is the accumulation of lipid reactive oxygen species (ROS). Key markers to assess this include:

  • Increased Lipid Peroxidation: This can be measured using fluorescent probes such as BODIPY™ 581/591 C11.

  • Elevated Cellular ROS: General ROS levels can be detected with probes like CellROX Green Dye.

  • Decreased GPX4 Protein Levels: Western blotting can be used to confirm the degradation of the GPX4 protein.

  • Mitochondrial Morphology Changes: Transmission electron microscopy may reveal shrunken mitochondria with increased membrane density.

3. What is the recommended concentration range and treatment duration for this compound?

The optimal concentration and treatment time for this compound are highly cell-line dependent. It is crucial to perform a dose-response and time-course experiment for your specific cell model. However, based on published studies, a general range can be provided:

Cell Line TypeEffective Concentration RangeTypical Treatment Duration
Glioblastoma (LN229, U118)1 - 5 µM24 - 72 hours
Bladder Cancer (J82, 253J, T24)2 - 5 µM6 - 72 hours
Fibrosarcoma (HT-1080)5 µM10 hours

4. How should this compound be stored and handled?

Proper storage and handling of this compound are critical to maintain its activity and ensure experimental reproducibility.

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CUp to 3 yearsKeep tightly sealed and protected from moisture.
Stock Solution (in DMSO)-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

For preparing working solutions, it is recommended to use fresh, high-quality DMSO as moisture-absorbing DMSO can reduce solubility.

5. What are the known off-target effects of this compound?

Currently, this compound is considered a specific inducer of ferroptosis. However, as with any small molecule, the possibility of off-target effects cannot be entirely ruled out and may be cell-type specific. It is good practice to include appropriate controls to confirm that the observed cell death is indeed ferroptosis.

6. Which positive and negative controls are recommended for a this compound experiment?

To ensure the specificity of this compound-induced ferroptosis, the following controls are recommended:

Control TypeReagentPurpose
Negative Control Vehicle (e.g., DMSO)To control for any effects of the solvent.
Positive Control Other Ferroptosis Inducers (e.g., RSL3, Erastin)To compare the effects of this compound to other known inducers of ferroptosis.
Inhibitor Control Ferrostatin-1 (Fer-1), Liproxstatin-1To confirm that the observed cell death is due to ferroptosis by inhibiting it.
Inhibitor Control α-tocopherol (Vitamin E)To demonstrate the role of lipid peroxidation in the observed cell death.
Alternative Cell Death Inhibitors Z-VAD-FMK (apoptosis), Necrosulfonamide (necroptosis)To rule out the involvement of other cell death pathways.

Troubleshooting Guide

1. Problem: I am not observing the expected level of cell death with this compound.

Possible CauseSuggested Solution
Suboptimal this compound Concentration Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line.
Inappropriate Treatment Duration Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for observing maximal cell death.
Cell Line Resistance Some cell lines may be inherently resistant to ferroptosis. Consider trying a different ferroptosis inducer (e.g., RSL3) or using a cell line known to be sensitive to this compound for positive control experiments. The expression levels of GPX4 and other factors involved in lipid metabolism can influence sensitivity.
Issues with this compound Reagent Quality or Storage Ensure that this compound has been stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles. If in doubt, purchase a fresh batch of the compound. Prepare working solutions fresh for each experiment.

2. Problem: High variability between replicate experiments.

Possible CauseSuggested Solution
Inconsistent Cell Culture Conditions Maintain consistent cell density, passage number, and media composition across all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Variability in this compound Preparation and Application Prepare a master mix of the final this compound concentration in the culture medium to add to all replicate wells to ensure consistency. Ensure thorough but gentle mixing after adding this compound to the cells.
Inconsistent Timing of Assays Perform all assay measurements at the same time point after this compound treatment for all replicates and experiments.

3. Problem: Difficulty in detecting markers of ferroptosis.

Possible CauseSuggested Solution
Incorrect Assay Timing The accumulation of lipid ROS can be an early event. Perform a time-course experiment to determine the optimal time point for detecting your marker of interest. For example, GPX4 degradation may be detectable before significant cell death is observed.
Low Sensitivity of the Detection Method Ensure your detection method is sensitive enough. For fluorescence-based assays, optimize probe concentration and incubation time. For western blotting, ensure efficient protein extraction and use a validated antibody for GPX4.
Inappropriate Assay for the Specific Marker Use well-established and validated assays for each marker. For lipid peroxidation, C11-BODIPY is a ratiometric probe that can provide more robust data. For cell death, using a real-time assay can provide more dynamic information.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentration.

  • Treatment: Remove the existing medium from the cells and add the 2x this compound dilutions. Also include a vehicle control (e.g., DMSO) and positive controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a suitable method, such as the CCK-8 assay or CellTiter-Glo® Luminescent Cell Viability Assay. Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis: Normalize the results to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Detection of Lipid Peroxidation using C11-BODIPY 581/591

  • Cell Seeding and Treatment: Seed cells in a suitable format for microscopy or flow cytometry (e.g., glass-bottom dish or 6-well plate). Treat the cells with this compound at the desired concentration and for the optimal duration determined previously.

  • Probe Staining: Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging or Flow Cytometry:

    • Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the probe.

    • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the fluorescence in the green and red channels.

  • Data Analysis: Quantify the ratio of green to red fluorescence. An increase in this ratio indicates an increase in lipid peroxidation.

Visualizing this compound's Mechanism

To further clarify the mechanism of action of this compound and a general experimental workflow, the following diagrams are provided.

FIN56_Mechanism cluster_0 This compound Dual Action cluster_1 GPX4 Degradation Pathway cluster_2 CoQ10 Depletion Pathway cluster_3 Cellular Outcome This compound This compound ACC ACC (Acetyl-CoA Carboxylase) This compound->ACC Requires SQS SQS (Squalene Synthase) This compound->SQS Activates GPX4_degradation GPX4 Degradation ACC->GPX4_degradation Enables GPX4 GPX4 GPX4->GPX4_degradation Lipid_ROS Lipid ROS Accumulation GPX4_degradation->Lipid_ROS Promotes Mevalonate Mevalonate Pathway Intermediate SQS->Mevalonate Depletes CoQ10 Coenzyme Q10 Mevalonate->CoQ10 Leads to CoQ10_depletion CoQ10 Depletion CoQ10->CoQ10_depletion CoQ10_depletion->Lipid_ROS Promotes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation dose_response Dose-Response & Time-Course cell_seeding Cell Seeding dose_response->cell_seeding prepare_this compound Prepare this compound & Controls cell_seeding->prepare_this compound treat_cells Treat Cells prepare_this compound->treat_cells viability_assay Cell Viability Assay treat_cells->viability_assay ros_assay Lipid ROS Assay treat_cells->ros_assay western_blot Western Blot (GPX4) treat_cells->western_blot analyze_data Analyze & Interpret Data viability_assay->analyze_data ros_assay->analyze_data western_blot->analyze_data

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action of FIN56 and Erastin in Inducing Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological contexts, including cancer and neurodegeneration. Two of the most widely used small molecules to induce ferroptosis are erastin and FIN56. While both culminate in the same lethal outcome, their mechanisms of action are distinct, engaging different cellular pathways to trigger lipid peroxidation. This guide provides a detailed comparison of their modes of action, supported by experimental data and protocols for researchers in cell biology and drug development.

Core Mechanisms of Action: A Tale of Two Pathways

Erastin and this compound are classified as ferroptosis-inducing compounds (FINs), yet they operate through fundamentally different upstream signaling events. Erastin is a canonical inhibitor of the cystine/glutamate antiporter system Xc-, thereby depleting the cell of a crucial antioxidant precursor. In contrast, this compound employs a dual-pronged attack, directly targeting the primary ferroptosis suppressor enzyme, GPX4, for degradation while also disrupting the synthesis of an essential endogenous antioxidant, coenzyme Q10.

Erastin: The System Xc- Inhibitor

Erastin was one of the first compounds identified to induce ferroptosis.[1][2] Its principal mechanism involves the direct inhibition of system Xc-, a plasma membrane antiporter composed of two subunits: SLC7A11 and SLC3A2.[3]

  • Inhibition of Cystine Uptake: System Xc- mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[3] Erastin blocks the transporter activity of SLC7A11, leading to a rapid depletion of intracellular cystine.[3]

  • Glutathione (GSH) Depletion: Cystine is quickly reduced to cysteine within the cell, which is the rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant. By blocking cystine import, erastin causes a dramatic reduction in GSH levels.

  • GPX4 Inactivation: Glutathione peroxidase 4 (GPX4) is a unique enzyme that utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides (LOOH) to non-toxic lipid alcohols (LOH). The depletion of GSH renders GPX4 inactive, crippling the cell's primary defense against lipid peroxidation.

  • Lipid Peroxidation: Without functional GPX4, iron-dependent enzymatic and non-enzymatic processes lead to the uncontrolled accumulation of lipid reactive oxygen species (ROS), resulting in oxidative damage to cell membranes and subsequent cell death.

Additionally, some studies suggest that erastin can also act on mitochondrial voltage-dependent anion channels (VDACs), which may contribute to mitochondrial dysfunction and ROS production.

This compound: A Dual-Mechanism Inducer

This compound is a more recently identified ferroptosis inducer that acts downstream of erastin's target. It triggers ferroptosis through two distinct but complementary mechanisms that converge on the accumulation of lipid peroxides.

  • GPX4 Degradation: this compound promotes the degradation of the GPX4 protein. This mechanism is distinct from the indirect inactivation caused by erastin. The process requires the activity of acetyl-CoA carboxylase (ACC) and can be mediated by autophagy.

  • Coenzyme Q10 (CoQ10) Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This pathway is responsible for cholesterol biosynthesis. The activation of SQS shunts the precursor farnesyl pyrophosphate (FPP) towards squalene synthesis, thereby depleting the pool available for the production of other essential molecules, including the potent lipophilic antioxidant Coenzyme Q10 (CoQ10). CoQ10 can independently suppress lipid peroxidation, and its depletion further sensitizes cells to ferroptosis.

This dual mechanism makes this compound a potent ferroptosis inducer, capable of overcoming resistance mechanisms that might affect single-target agents.

Comparative Summary of Mechanisms

FeatureErastinThis compound
Primary Target(s) System Xc- (SLC7A11), VDACsGPX4, Squalene Synthase (SQS)
Effect on GPX4 Indirect inactivation via GSH depletionPromotes protein degradation
Effect on GSH Depletes intracellular GSH levelsNo direct effect on GSH synthesis
Key Pathway(s) Involved Amino acid transport, Glutathione metabolismMevalonate pathway, Autophagy, Protein degradation
Additional Effects May induce ER stressDepletes Coenzyme Q10

Signaling Pathway Diagrams

The following diagrams illustrate the distinct molecular pathways initiated by erastin and this compound.

Erastin_Mechanism cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Cystine_out Cystine SystemXc System Xc- (SLC7A11/SLC3A2) Cystine_out->SystemXc Import Cystine_in Cystine SystemXc->Cystine_in Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 (Active) GSH->GPX4 Cofactor for GPX4_inactive GPX4 (Inactive) GSH->GPX4_inactive Depletion leads to LOH Lipid Alcohols (LOH) GPX4->LOH Reduces Lipid_ROS Lipid Peroxides (LOOH) GPX4_inactive->Lipid_ROS Accumulation Lipid_ROS->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Erastin Erastin Erastin->SystemXc Inhibits FIN56_Mechanism cluster_path1 Mechanism 1 cluster_path2 Mechanism 2 (Mevalonate Pathway) This compound This compound GPX4_protein GPX4 Protein This compound->GPX4_protein Promotes Degradation ACC ACC This compound->ACC Requires SQS Squalene Synthase (SQS) This compound->SQS Activates GPX4_degraded Degraded GPX4 GPX4_protein->GPX4_degraded Lipid_ROS Lipid Peroxide Accumulation GPX4_degraded->Lipid_ROS CoQ10 Coenzyme Q10 (Antioxidant) SQS->CoQ10 Depletes Precursor Squalene Squalene SQS->Squalene FPP Farnesyl-PP (FPP) FPP->SQS FPP->CoQ10 Synthesis CoQ10->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

References

A Comparative Guide to Ferroptosis Induction: FIN56 vs. RSL3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for various diseases, including cancer. Two of the most widely used small molecule inducers of ferroptosis are FIN56 and RSL3. While both effectively trigger this cell death pathway, they do so through distinct mechanisms, leading to differences in their efficacy, specificity, and experimental utility. This guide provides an objective comparison of this compound and RSL3, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanisms of Action: A Tale of Two Pathways

RSL3 and this compound both ultimately lead to the inactivation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides. However, they achieve this through different means.

RSL3 is a class II ferroptosis inducer that acts as a direct and covalent inhibitor of GPX4. By binding to the active site of GPX4, RSL3 irreversibly inactivates the enzyme, leading to a rapid accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

This compound , on the other hand, is a class III ferroptosis inducer with a dual mechanism of action. Firstly, it promotes the degradation of GPX4 protein in a process that is dependent on the activity of acetyl-CoA carboxylase (ACC). Secondly, this compound activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to a depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing the cell to lipid peroxidation.[1][2]

Comparative Performance Data

The efficacy of this compound and RSL3 in inducing ferroptosis can vary depending on the cell line and experimental conditions. The following tables summarize key quantitative data from various studies.

Cell LineThis compound IC50/EC50 (µM)RSL3 IC50/EC50 (µM)Reference
Biliary Tract Cancer CellsNot calculable~1-10[3]
A549 (Cisplatin-Resistant)12.71Not specified[4]
HT-1080~5~0.5[5]
HT-29~10Not specified
Caco-2~15Not specified
HFF (Normal)24.97Not specified
Table 1: Comparative IC50/EC50 values of this compound and RSL3 in various cell lines.
ParameterThis compoundRSL3Reference
Lipid Peroxidation Induces lipid peroxidation, with significant effects observed at 10 µM in HT-1080 cells.Potently induces lipid peroxidation, with effects seen at concentrations as low as 0.5 µM in HT-1080 cells.
Coenzyme Q10 Levels Leads to the depletion of Coenzyme Q10.Does not directly affect Coenzyme Q10 levels.
Kinetics of ROS Induction Slower induction of ROS accumulation compared to RSL3.Rapid induction of ROS accumulation.
Table 2: Comparison of the effects of this compound and RSL3 on key ferroptotic markers.

Signaling Pathway Diagrams

The distinct mechanisms of this compound and RSL3 are illustrated in the following signaling pathway diagrams created using the DOT language.

RSL3_Mechanism RSL3 RSL3 GPX4 GPX4 (Glutathione Peroxidase 4) RSL3->GPX4 Inhibits Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Diagram 1: RSL3 Mechanism of Action.

FIN56_Mechanism cluster_gpx4 GPX4 Degradation Pathway cluster_mevalonate Mevalonate Pathway FIN56_gpx4 This compound ACC ACC (Acetyl-CoA Carboxylase) FIN56_gpx4->ACC Requires GPX4_degradation GPX4 Degradation ACC->GPX4_degradation Promotes Ferroptosis Ferroptosis GPX4_degradation->Ferroptosis Induces FIN56_mev This compound SQS SQS (Squalene Synthase) FIN56_mev->SQS Activates CoQ10 Coenzyme Q10 Depletion SQS->CoQ10 Leads to CoQ10->Ferroptosis Sensitizes to

Diagram 2: this compound Dual Mechanism of Action.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.

Cell Viability Assay (CCK-8)

This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) methodologies.

Materials:

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound and RSL3 in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay (C11-BODIPY)

This protocol is based on the use of the fluorescent lipid peroxidation sensor C11-BODIPY™ 581/591.

Materials:

  • C11-BODIPY™ 581/591

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare a 10 mM stock solution of C11-BODIPY™ 581/591 in anhydrous DMSO.

  • Seed cells in an appropriate culture vessel (e.g., 6-well plate or chamber slide) and allow them to adhere overnight.

  • Treat cells with this compound, RSL3, or vehicle control for the desired time.

  • During the last 30-60 minutes of treatment, add C11-BODIPY™ to the culture medium at a final concentration of 1-10 µM.

  • Wash the cells twice with PBS.

  • Analyze the cells immediately by fluorescence microscopy or flow cytometry.

    • Microscopy: Capture images using filters for both the reduced (Excitation/Emission: ~581/591 nm) and oxidized (Excitation/Emission: ~488/510 nm) forms of the dye.

    • Flow Cytometry: Excite the cells with a 488 nm laser and collect emissions in the green (~510-530 nm) and red (>580 nm) channels.

  • Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.

Experimental Workflow Comparison

The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and RSL3.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat with this compound, RSL3, or Vehicle Control Cell_Seeding->Treatment Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability Lipid_ROS Lipid Peroxidation Assay (e.g., C11-BODIPY) Treatment->Lipid_ROS Western_Blot Western Blot (GPX4, SQS, etc.) Treatment->Western_Blot CoQ10_Assay Coenzyme Q10 Quantification Treatment->CoQ10_Assay IC50 Calculate IC50/EC50 Viability->IC50 Quantify_ROS Quantify Lipid ROS Lipid_ROS->Quantify_ROS Protein_Levels Analyze Protein Expression Western_Blot->Protein_Levels CoQ10_Levels Compare CoQ10 Levels CoQ10_Assay->CoQ10_Levels

Diagram 3: Comparative Experimental Workflow.

Conclusion

Both this compound and RSL3 are valuable tools for inducing ferroptosis, but their distinct mechanisms of action should be carefully considered when designing experiments. RSL3 offers a rapid and direct method for inhibiting GPX4, making it suitable for studies focused on the immediate consequences of GPX4 inactivation. This compound, with its dual mechanism of GPX4 degradation and CoQ10 depletion, provides a model for studying more complex and potentially more physiologically relevant pathways of ferroptosis induction. The choice between these two compounds will ultimately depend on the specific research question and the biological context being investigated.

References

A Comparative Guide to GPX4 Inhibitors: FIN56 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy for cancers resistant to conventional therapies. Central to this pathway is Glutathione Peroxidase 4 (GPX4), a selenoprotein that functions as a crucial guardian against the lethal accumulation of lipid peroxides. Consequently, inhibiting GPX4 is a focal point of anti-cancer drug discovery. This guide provides an objective comparison of FIN56, a notable ferroptosis inducer, with other widely used GPX4 inhibitors, supported by experimental data to inform compound selection in research settings.

Mechanism of Action: A Diverse Landscape

GPX4 inhibitors can be broadly categorized based on their mechanism of action. While some directly target the enzyme, others, like this compound, employ more complex strategies.

  • This compound: Classified as a Type 3 ferroptosis inducer, this compound exhibits a unique dual mechanism. It promotes the degradation of the GPX4 protein and separately binds to and activates squalene synthase (SQS).[1][2][3] The activation of SQS, an enzyme in the mevalonate pathway, leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant, thereby sensitizing cells to ferroptosis.[1][2] The degradation of GPX4 by this compound is a distinct process that requires the activity of acetyl-CoA carboxylase (ACC) and can be mediated by autophagy.

  • RSL3 ((1S,3R)-RSL3): This compound is a well-characterized and potent Class II ferroptosis inducer. RSL3 is understood to act as a direct, covalent inhibitor of GPX4, binding to the selenocysteine residue in the enzyme's active site. However, some recent evidence suggests that RSL3 may not directly inhibit purified GPX4 but instead targets Thioredoxin Reductase 1 (TXNRD1) in a cellular context, leading to GPX4 inactivation.

  • ML162: Similar to RSL3, ML162 is classified as a direct, covalent Class II inhibitor of GPX4. It possesses an activated alkyl chloride moiety that is thought to covalently bind to the active site of GPX4. Like RSL3, its direct interaction with GPX4 has been questioned, with studies suggesting it may also act via inhibition of TXNRD1.

  • FINO2: This compound is an endoperoxide-containing 1,2-dioxolane that initiates ferroptosis through a multipronged mechanism. Unlike this compound, it does not cause the degradation of GPX4 protein. Instead, FINO2 indirectly inhibits GPX4's enzymatic function while also directly oxidizing iron, leading to widespread lipid peroxidation.

Signaling and Workflow Diagrams

To visualize these complex interactions, the following diagrams illustrate the key pathways and a general experimental workflow.

FIN56_Mechanism cluster_gpx4 GPX4 Degradation Pathway cluster_mevalonate Mevalonate Pathway Modulation cluster_ferroptosis Ferroptosis Induction This compound This compound ACC ACC (Acetyl-CoA Carboxylase) This compound->ACC Requires SQS SQS (Squalene Synthase) This compound->SQS Binds & Activates Autophagy Autophagy Machinery ACC->Autophagy GPX4_p GPX4 Protein Autophagy->GPX4_p Mediates Degradation Degradation Degradation GPX4_p->Degradation Lipid_ROS Lipid ROS Accumulation Degradation->Lipid_ROS Increases CoQ10 Coenzyme Q10 (Antioxidant) SQS->CoQ10 Depletes CoQ10->Lipid_ROS No longer suppresses Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Ferroptosis_Pathway PUFA PUFA-PLs PUFA_PL_OOH PUFA-PL-OOH (Lipid Peroxides) PUFA->PUFA_PL_OOH Lipid Peroxidation PUFA_PL_OH PUFA-PL-OH (Non-toxic alcohols) PUFA_PL_OOH->PUFA_PL_OH Reduction Ferroptosis Ferroptosis PUFA_PL_OOH->Ferroptosis GSH GSH GPX4 GPX4 GSH->GPX4 Cofactor GSSG GSSG GPX4->PUFA_PL_OH GPX4->GSSG Iron Fe²⁺ Iron->PUFA_PL_OOH Catalyzes RSL3_ML162 RSL3, ML162 RSL3_ML162->GPX4 Covalent Inhibition This compound This compound This compound->GPX4 Promotes Degradation FINO2_indirect FINO2 (Indirect) FINO2_indirect->GPX4 Indirect Inhibition FINO2_direct FINO2 (Direct) FINO2_direct->Iron Oxidizes Exp_Workflow Start Select Cancer Cell Lines Treatment Treat cells with GPX4 Inhibitors (Dose-response) Start->Treatment Viability Cell Viability Assay (e.g., CCK-8, MTT) Determine IC50 Treatment->Viability Lipid_ROS Lipid ROS Assay (BODIPY C11) Treatment->Lipid_ROS Protein Western Blot (GPX4 levels) Treatment->Protein Activity GPX4 Activity Assay (NADPH consumption) Treatment->Activity Data Compare Efficacy, Potency, and Mechanism Viability->Data Lipid_ROS->Data Protein->Data Activity->Data InVivo In Vivo Xenograft Model (optional) Data->InVivo

References

A Comparative Guide to Validating FIN56-Induced Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FIN56, a potent inducer of ferroptosis, with other commonly used ferroptosis inducers. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying pathways and workflows to assist researchers in designing and interpreting their experiments.

Understanding this compound and its Place Among Ferroptosis Inducers

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Several classes of small molecules, known as ferroptosis inducers (FINs), can trigger this process through distinct mechanisms. This compound is a Class III FIN that employs a dual mechanism of action: it promotes the degradation of Glutathione Peroxidase 4 (GPX4) and activates squalene synthase, leading to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant.[1][2][3] This dual action makes this compound a potent and specific tool for studying ferroptosis.

For a comprehensive validation of this compound-induced ferroptosis, it is crucial to compare its effects with other well-characterized inducers that act on different nodes of the ferroptosis pathway. This guide focuses on comparing this compound with two other widely used ferroptosis inducers:

  • Erastin (Class I FIN): Inhibits the system Xc- cystine/glutamate antiporter, leading to depletion of intracellular cysteine and subsequently glutathione (GSH), a critical cofactor for GPX4.[4]

  • RSL3 (Class II FIN): Directly inhibits the enzymatic activity of GPX4.[4]

By comparing the biochemical and cellular outcomes of this compound treatment with those of Erastin and RSL3, researchers can confirm the on-target effects of this compound and gain a deeper understanding of its unique mechanism.

Quantitative Comparison of Ferroptosis Inducers

The following tables summarize the differential effects of this compound, Erastin, and RSL3 on key hallmarks of ferroptosis. The data presented is a synthesis from multiple studies to provide a comparative overview.

Parameter This compound Erastin RSL3 Reference
Mechanism of Action GPX4 degradation & CoQ10 depletionSystem Xc- inhibitionDirect GPX4 inhibition
Lipid ROS Accumulation Significant increaseSignificant increaseSignificant increase
Glutathione (GSH) Levels No significant changeSignificant decreaseNo significant change
GPX4 Protein Levels Significant decreaseNo significant changeNo significant change
Intracellular Labile Iron IncreaseIncreaseIncrease

Note: The magnitude of effects can vary depending on the cell line, concentration, and treatment duration.

Key Experiments for Validating this compound-Induced Ferroptosis

To rigorously validate that this compound induces cell death through ferroptosis, a series of key experiments should be performed. Below are detailed protocols for these essential assays.

Measurement of Lipid Peroxidation

A hallmark of ferroptosis is the accumulation of lipid reactive oxygen species (ROS). The fluorescent probe C11-BODIPY 581/591 is a sensitive indicator of lipid peroxidation.

Experimental Protocol: C11-BODIPY 581/591 Staining

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for microscopy or flow cytometry) and allow them to adhere overnight.

  • Treatment: Treat cells with this compound, Erastin, RSL3, and a vehicle control at desired concentrations and time points. Include a positive control for ferroptosis inhibition, such as ferrostatin-1 (1 µM).

  • Probe Preparation: Prepare a 10 mM stock solution of C11-BODIPY 581/591 in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 1-2 µM in pre-warmed cell culture medium.

  • Staining: Remove the treatment medium and incubate the cells with the C11-BODIPY working solution for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with Hank's Balanced Salt Solution (HBSS) or PBS.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Acquire images using appropriate filter sets to detect both the reduced (red fluorescence, Ex/Em ~581/591 nm) and oxidized (green fluorescence, Ex/Em ~488/510 nm) forms of the probe. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Harvest the cells and resuspend them in HBSS. Analyze the fluorescence in the appropriate channels (e.g., FITC for green and PE for red). An increase in the percentage of green-positive cells or a shift in the green fluorescence intensity indicates lipid peroxidation.

Assessment of Glutathione Depletion

This compound is not expected to deplete cellular glutathione (GSH) levels, which distinguishes it from Class I FINs like Erastin.

Experimental Protocol: Colorimetric Glutathione Assay

This protocol is based on the recycling of GSH by glutathione reductase and the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Sample Preparation:

    • Cell Lysate: Treat cells as described above. After treatment, wash the cells with cold PBS and lyse them in a suitable buffer (e.g., 0.1 M phosphate buffer with 1 mM EDTA). Deproteinate the lysate using 5% sulfosalicylic acid (SSA).

    • Standard Curve: Prepare a series of GSH standards of known concentrations.

  • Assay Procedure:

    • Add the deproteinated cell lysate and standards to a 96-well plate.

    • Prepare a reaction mixture containing NADPH, glutathione reductase, and DTNB in assay buffer.

    • Add the reaction mixture to each well.

  • Measurement: Measure the absorbance at 405-415 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).

  • Calculation: Calculate the GSH concentration in the samples by comparing their absorbance to the standard curve.

Analysis of GPX4 Protein Levels

This compound induces the degradation of GPX4, a key distinguishing feature from Erastin and RSL3.

Experimental Protocol: Western Blotting for GPX4

  • Cell Lysis: Treat cells with this compound, Erastin, RSL3, and a vehicle control. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the relative GPX4 protein levels.

Measurement of Intracellular Iron

An increase in the labile iron pool is a prerequisite for ferroptosis.

Experimental Protocol: Cellular Iron Assay

This protocol utilizes a chromogenic reagent that reacts with ferrous iron (Fe²⁺).

  • Cell Lysis: Treat cells as described previously. After treatment, wash the cells with cold PBS and homogenize them in 5 volumes of iron assay buffer. Centrifuge the homogenate to pellet cellular debris.

  • Iron Release: Add an iron-releasing reagent to the supernatant to release iron from proteins.

  • Colorimetric Reaction: Add a chromogenic reagent that forms a colored complex with ferrous iron.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~590 nm for ferrozine-based assays).

  • Calculation: Determine the iron concentration in the samples by comparing their absorbance to a standard curve prepared with known concentrations of an iron standard.

Visualizing the Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways of the different ferroptosis inducers and a general experimental workflow for validating this compound-induced ferroptosis.

FIN56_Mechanism This compound This compound SQS Squalene Synthase (SQS) This compound->SQS activates GPX4_degradation GPX4 Degradation This compound->GPX4_degradation promotes CoQ10 Coenzyme Q10 (CoQ10) SQS->CoQ10 depletes Lipid_ROS Lipid ROS Accumulation CoQ10->Lipid_ROS inhibits GPX4_protein GPX4 Protein GPX4_protein->Lipid_ROS inhibits GPX4_degradation->GPX4_protein reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound dual mechanism of action.

Ferroptosis_Inducers_Comparison cluster_inducers Ferroptosis Inducers Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits This compound This compound This compound->GPX4 degrades GSH Glutathione (GSH) SystemXc->GSH cystine import for synthesis GSH->GPX4 cofactor Lipid_ROS Lipid ROS GPX4->Lipid_ROS detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Comparison of ferroptosis inducer mechanisms.

Validation_Workflow start Cell Treatment (this compound, Erastin, RSL3, Vehicle, +Ferrostatin-1) lipid_ros Lipid ROS Measurement (C11-BODIPY) start->lipid_ros gsh Glutathione Assay start->gsh gpx4 GPX4 Western Blot start->gpx4 iron Cellular Iron Assay start->iron data Data Analysis & Comparison lipid_ros->data gsh->data gpx4->data iron->data conclusion Validation of This compound-induced Ferroptosis data->conclusion

Caption: Experimental workflow for validation.

By employing these comparative approaches and detailed protocols, researchers can confidently validate the mechanism of this compound-induced ferroptosis and contribute to the growing body of knowledge on this important form of regulated cell death.

References

Synergistic Induction of Ferroptosis: A Comparative Guide to FIN56 and its Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ferroptosis inducer FIN56 and its synergistic effects with other agents. We delve into the experimental data supporting these synergies, detail the underlying mechanisms, and provide standardized protocols for reproducing and expanding upon these findings.

This compound: A Dual-Mechanism Ferroptosis Inducer

This compound is a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Unlike other ferroptosis inducers, this compound employs a dual mechanism of action, making it a subject of significant interest in cancer research and drug development. It concurrently promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in the antioxidant defense system, and depletes Coenzyme Q10 (CoQ10), an essential antioxidant. This multifaceted approach can overcome resistance mechanisms that may limit the efficacy of single-target ferroptosis inducers.

Synergistic Combinations with this compound

The unique mechanism of this compound makes it an ideal candidate for combination therapies. By targeting multiple nodes within the ferroptosis pathway and related signaling networks, synergistic effects can be achieved, leading to enhanced cancer cell killing. This section compares the synergistic potential of this compound with various other agents.

Quantitative Comparison of this compound Synergies

The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound with other compounds. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2][3][4][5]

Table 1: Synergistic Effect of this compound with the mTOR Inhibitor Torin 2 in Bladder Cancer Cells

Cell LineTreatmentEffectCombination Index (CI)Reference
253JThis compound + Torin 2Cytotoxicity< 1
T24This compound + Torin 2Cytotoxicity< 1

Table 2: Synergistic Effect of this compound with the NRF2 Inhibitor ML385 in Acute Myeloid Leukemia (AML) Cells

Cell LineTreatment% Annexin V+ Cells (Mean ± SD)Reference
MV4;11This compound (10 µM)~20%
ML385 (10 µM)~15%
This compound (10 µM) + ML385 (10 µM)~55%
Kasumi-1This compound (10 µM)~18%
ML385 (10 µM)~10%
This compound (10 µM) + ML385 (10 µM)~45%

Table 3: Synergistic Potential of this compound with Other Ferroptosis Inducers and Therapies

Combination PartnerMechanism of SynergySupporting EvidenceReference
RSL3Both target GPX4 (RSL3 inhibits, this compound degrades)Enhanced cell death in AML cells
Buthionine Sulfoximine (BSO)BSO depletes glutathione, a necessary cofactor for GPX4BSO is known to synergize with agents that increase oxidative stress
Photodynamic Therapy (PDT)PDT generates ROS, overwhelming the antioxidant capacity reduced by this compoundGeneral principle of synergy between ferroptosis inducers and PDT established
Hyperthermia (with iron oxide nanoparticles)Hyperthermia enhances Fenton reaction, increasing ROS productionSynergistic anti-tumor effect observed in osteosarcoma models

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound with other agents are rooted in their complementary mechanisms of action that converge on the ferroptosis pathway.

FIN56_Mechanism This compound Dual Mechanism of Action This compound This compound GPX4 GPX4 Degradation This compound->GPX4 CoQ10 Coenzyme Q10 Depletion This compound->CoQ10 Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS CoQ10->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound induces ferroptosis through GPX4 degradation and CoQ10 depletion.

The synergy with other ferroptosis inducers can be understood through their combined assault on the cell's antioxidant defenses.

Synergy_Mechanisms Mechanisms of this compound Synergy cluster_this compound This compound cluster_partners Synergistic Partners This compound This compound GPX4_deg GPX4 Degradation This compound->GPX4_deg GPX4 GPX4 GPX4_deg->GPX4 RSL3 RSL3 RSL3->GPX4 Inhibition BSO BSO GSH Glutathione (GSH) BSO->GSH Depletion mTORi mTOR Inhibitors (e.g., Torin 2) Autophagy Autophagy mTORi->Autophagy Induction Ferroptosis Ferroptosis GPX4->Ferroptosis GSH->GPX4 Cofactor Autophagy->GPX4_deg Mediates

Caption: Synergistic partners of this compound enhance ferroptosis through various mechanisms.

Experimental Protocols

To facilitate further research, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound alone, the synergistic partner alone, and the combination at various concentrations. Include a vehicle-treated control group. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).

Lipid Peroxidation Assay (C11-BODIPY 581/591)
  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slides) and treat with the compounds as described for the cell viability assay.

  • Probe Staining: At the end of the treatment period, remove the medium and wash the cells with PBS. Incubate the cells with 2.5 µM C11-BODIPY 581/591 probe in serum-free medium for 30 minutes at 37°C.

  • Image Acquisition (Microscopy): Wash the cells with PBS and acquire images using a fluorescence microscope. The oxidized probe will fluoresce green (Ex/Em ~488/510 nm), and the reduced probe will fluoresce red (Ex/Em ~581/591 nm).

  • Flow Cytometry Analysis: For quantitative analysis, detach the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in both the green and red channels.

  • Data Analysis: The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.

Western Blot for GPX4
  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Synergy Analysis start Start cell_culture Cell Culture start->cell_culture treatment Treatment with This compound +/- Synergistic Agent cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability lipid_ros Lipid ROS Assay (e.g., C11-BODIPY) treatment->lipid_ros western Western Blot (e.g., for GPX4) treatment->western data_analysis Data Analysis (IC50, CI, etc.) viability->data_analysis lipid_ros->data_analysis western->data_analysis conclusion Conclusion on Synergy data_analysis->conclusion

Caption: A typical workflow for assessing the synergy of this compound with other compounds.

Conclusion

This compound stands out as a promising ferroptosis inducer due to its dual mechanism of action. This guide highlights its potential for synergistic combinations with a range of other anti-cancer agents. The provided quantitative data and experimental protocols offer a solid foundation for researchers to explore and validate these synergistic interactions further. The development of combination therapies centered around this compound could pave the way for more effective and robust anti-cancer treatments that can overcome existing resistance mechanisms.

References

Validating FIN56 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating that a small molecule interacts with its intended cellular targets is a critical step in drug discovery. This guide provides a comparative overview of FIN56, a known inducer of ferroptosis, and its alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological processes and experimental workflows.

This compound is a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Its unique dual mechanism of action makes it a valuable tool for studying this cell death pathway and a potential therapeutic agent.[2][3] this compound concurrently promotes the degradation of Glutathione Peroxidase 4 (GPX4) and activates squalene synthase (SQS), leading to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant.[3] This two-pronged attack on cellular antioxidant defenses makes this compound an effective ferroptosis inducer, even in cells resistant to other agents.

Comparative Performance of Ferroptosis Inducers

To objectively assess the efficacy of this compound, it is essential to compare its performance against other commonly used ferroptosis inducers, such as RSL3 and Erastin. RSL3 acts as a direct inhibitor of GPX4, while Erastin inhibits the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent GPX4 inactivation.

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values of this compound, RSL3, and Erastin in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation(s)
LN229Glioblastoma4.2
U118Glioblastoma2.6
HT-29Colorectal CancerNot specified, but effective
Caco-2Colorectal CancerNot specified, but effective
Biliary Tract Cancer CellsBiliary Tract Cancer3.2 - 50

Table 2: IC50 Values of RSL3 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation(s)
HCT116Colorectal Cancer4.084 (24h)
LoVoColorectal Cancer2.75 (24h)
HT29Colorectal Cancer12.38 (24h)
HN3Head and Neck Cancer0.48 (72h)
HN3-rslR (resistant)Head and Neck Cancer5.8 (72h)
Luminal Breast Cancer (6/9 cell lines)Breast Cancer< 2

Table 3: IC50 Values of Erastin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation(s)
HeLaCervical Cancer30.88 (24h)
SiHaCervical Cancer29.40 (24h)
MDA-MB-231Breast Cancer40 (24h)
MCF-7Breast Cancer80 (24h)
HGC-27Gastric Cancer14.39

Experimental Protocols for Target Engagement Validation

Validating the dual mechanism of action of this compound requires specific assays to confirm GPX4 degradation and SQS activation, alongside the downstream consequence of lipid peroxidation.

GPX4 Degradation Assay via Western Blotting

This protocol details the detection of decreased GPX4 protein levels in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HT-1080, PANC1)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GPX4

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 2 µM, 5 µM) and a vehicle control (DMSO) for a specified time (e.g., 12 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against GPX4 and a loading control overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the GPX4 band intensity relative to the loading control in this compound-treated cells indicates protein degradation.

Squalene Synthase (SQS) Activity Assay

This protocol outlines a method to measure the activation of SQS by this compound.

Materials:

  • Purified SQS enzyme or cell lysate containing SQS

  • This compound

  • Farnesyl pyrophosphate (FPP)

  • NADPH

  • Magnesium chloride (MgCl2)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Spectrofluorometer or plate reader capable of measuring NADPH fluorescence

Procedure:

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing assay buffer, MgCl2, and NADPH.

  • Compound Addition: Add this compound at various concentrations or a vehicle control to the respective wells.

  • Enzyme Addition: Add the purified SQS enzyme or cell lysate to each well.

  • Initiate Reaction: Start the reaction by adding the substrate, FPP.

  • Kinetic Measurement: Immediately begin measuring the decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time. The rate of NADPH consumption is proportional to SQS activity. An increased rate in the presence of this compound indicates enzyme activation.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol describes the detection of lipid peroxidation, a key downstream event of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • Cell line of interest

  • This compound, RSL3, Erastin (for comparison)

  • Ferrostatin-1 (ferroptosis inhibitor control)

  • C11-BODIPY 581/591 probe

  • Complete cell culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate, chamber slides). Treat the cells with this compound and other ferroptosis inducers at their respective IC50 concentrations for a predetermined time (e.g., 4 hours). Include a vehicle control and a co-treatment with Ferrostatin-1.

  • Probe Loading: After treatment, incubate the cells with C11-BODIPY 581/591 (e.g., 2 µM) for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Imaging/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the complex signaling pathways and experimental procedures involved in validating this compound target engagement.

FIN56_Signaling_Pathway This compound This compound Degradation Degradation This compound->Degradation Activation Activation This compound->Activation GPX4 GPX4 (Glutathione Peroxidase 4) Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation inhibits SQS SQS (Squalene Synthase) Depletion Depletion SQS->Depletion CoQ10 Coenzyme Q10 (Antioxidant) CoQ10->Lipid_Peroxidation inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis induces Degradation->GPX4 promotes Activation->SQS activates Depletion->CoQ10 depletes

Caption: this compound dual mechanism of action.

Target_Validation_Workflow cluster_target1 Target 1: GPX4 Degradation cluster_target2 Target 2: SQS Activation cluster_downstream Downstream Effect Cell_Treatment1 Cell Treatment with this compound Western_Blot Western Blot for GPX4 Cell_Treatment1->Western_Blot GPX4_Decrease Observe Decreased GPX4 Levels Western_Blot->GPX4_Decrease Conclusion Conclusion: This compound Engages Both Targets and Induces Ferroptosis GPX4_Decrease->Conclusion SQS_Assay SQS Activity Assay with this compound NADPH_Measurement Measure NADPH Consumption SQS_Assay->NADPH_Measurement SQS_Activation Confirm Increased SQS Activity NADPH_Measurement->SQS_Activation SQS_Activation->Conclusion Cell_Treatment2 Cell Treatment with this compound Lipid_Perox_Assay Lipid Peroxidation Assay (C11-BODIPY) Cell_Treatment2->Lipid_Perox_Assay Fluorescence_Shift Measure Green/Red Fluorescence Ratio Lipid_Perox_Assay->Fluorescence_Shift Fluorescence_Shift->Conclusion This compound This compound This compound->Cell_Treatment1 This compound->SQS_Assay This compound->Cell_Treatment2

Caption: Experimental workflow for this compound target validation.

References

FIN56: A Comparative Analysis of a Novel Ferroptosis Inducer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of FIN56, a novel inducer of ferroptosis, with other well-characterized lethal compounds. The information is curated to provide an objective overview of its specificity, mechanism of action, and performance based on available experimental data.

Introduction to this compound and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides.[1] It has emerged as a promising therapeutic strategy for cancers that are resistant to traditional apoptosis-inducing treatments.[2][3] Ferroptosis inducers are broadly classified based on their mechanism of action. This compound is a specific inducer of ferroptosis, notable for its dual mechanism of action.[4][5]

Mechanism of Action: this compound in Comparison to Other Ferroptosis Inducers

This compound is distinguished from other ferroptosis inducers by its unique dual-targeting mechanism:

  • GPX4 Degradation: this compound promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. This action is distinct from Class II inducers like RSL3, which directly inhibit GPX4 activity.

  • Squalene Synthase (SQS) Activation: this compound binds to and activates squalene synthase, an enzyme in the cholesterol biosynthesis pathway. This activation leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation.

This dual mechanism suggests that this compound may be effective in overcoming resistance mechanisms that might arise from targeting only a single node in the ferroptosis pathway.

In contrast, other common ferroptosis inducers have more singular primary targets:

  • Class I Inducers (e.g., Erastin): These compounds, such as erastin, inhibit the system Xc- cystine/glutamate antiporter, leading to depletion of intracellular cysteine, a precursor for the antioxidant glutathione (GSH). The resulting GSH depletion inactivates GPX4.

  • Class II Inducers (e.g., RSL3): This class of compounds, including RSL3, directly and covalently inhibits GPX4, the central regulator of ferroptosis.

Data Presentation: Potency of Ferroptosis Inducers

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, RSL3, and erastin in various cancer cell lines as reported in the literature. It is important to note that these values are from different studies and direct, head-to-head comparisons across a standardized panel of cell lines are limited. Experimental conditions such as cell density and incubation time can influence IC50 values.

Table 1: IC50 Values for this compound

Cell LineCancer TypeIC50 (µM)Reference
LN229Glioblastoma4.2
U118Glioblastoma2.6
A549 (cisplatin-resistant)Lung Cancer12.71
HT-29Colorectal CancerNot specified
Caco-2Colorectal CancerNot specified

Table 2: IC50 Values for RSL3

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Cancer4.084 (24h)
LoVoColorectal Cancer2.75 (24h)
HT29Colorectal Cancer12.38 (24h)
HN3Head and Neck Cancer0.48 (72h)
A549Lung Cancer0.5 (24h)
H1975Lung Cancer0.15 (24h)
MCF7Breast Cancer> 2
MDAMB415Breast Cancer> 2
ZR75-1Breast Cancer> 2

Table 3: IC50 Values for Erastin

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer~3.5
NCI-H1975Lung Cancer~5
MDA-MB-231Breast Cancer40 (24h)
MCF-7Breast Cancer80 (24h)
HGC-27Gastric Cancer14.39

Specificity and Off-Target Effects

The specificity of a chemical probe is crucial for its utility in research and as a potential therapeutic.

This compound: The dual-targeting mechanism of this compound on GPX4 and SQS is well-documented. While this provides a multi-pronged attack on the ferroptosis pathway, comprehensive proteomic studies to identify other potential off-target interactions are not yet widely available in the public domain. Its specificity is suggested to be higher than compounds that induce glutathione depletion, which can have broader effects on cellular redox balance.

RSL3: While RSL3 is a potent and widely used GPX4 inhibitor, some studies suggest it may have off-target effects. At higher concentrations, its lethal effects cannot be rescued by ferroptosis inhibitors, indicating off-mechanism activity. There is also evidence that RSL3 may inhibit other selenoproteins besides GPX4.

Erastin: As an inhibitor of the system Xc- antiporter, erastin's effects are not limited to inducing ferroptosis. The disruption of glutamate and cysteine transport can have broader metabolic consequences.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize this compound and other ferroptosis inducers.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound, RSL3, erastin, and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (this compound, RSL3, erastin) in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values by plotting a dose-response curve.

Western Blot for GPX4 Degradation

This protocol is used to determine the effect of this compound on the protein levels of GPX4.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and other test compounds

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GPX4

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound or other compounds for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Squalene Synthase (SQS) Activity Assay

This is a generalized protocol for a fluorescence-based assay to measure SQS activity, which is activated by this compound. The assay measures the consumption of NADPH.

Materials:

  • Purified SQS enzyme or cell lysate containing SQS

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Farnesyl pyrophosphate (FPP) substrate

  • NADPH

  • This compound or other test compounds

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation ~340 nm, Emission ~460 nm)

Procedure:

  • Prepare a reaction mixture in the assay buffer containing NADPH and the SQS enzyme source.

  • Add this compound or other test compounds at various concentrations to the appropriate wells. Include a vehicle control.

  • Pre-incubate the mixture for a short period at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the FPP substrate to all wells.

  • Immediately start monitoring the decrease in NADPH fluorescence over time using a fluorescence microplate reader.

  • The rate of NADPH consumption is proportional to the SQS activity. Calculate the initial reaction velocity for each condition.

  • Plot the reaction velocity against the concentration of this compound to determine its effect on SQS activity.

Mandatory Visualization

Below are diagrams generated using Graphviz to illustrate key pathways and workflows.

FIN56_Mechanism cluster_this compound This compound cluster_pathway1 GPX4 Degradation Pathway cluster_pathway2 SQS Activation Pathway This compound This compound Degradation GPX4 Degradation This compound->Degradation SQS SQS (Squalene Synthase) This compound->SQS Activates GPX4 GPX4 (Glutathione Peroxidase 4) Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Detoxifies Degradation->GPX4 Ferroptosis1 Ferroptosis Lipid_Peroxides->Ferroptosis1 CoQ10 Coenzyme Q10 (Antioxidant) SQS->CoQ10 Depletes Ferroptosis2 Ferroptosis CoQ10->Ferroptosis2

Caption: Dual mechanism of action of this compound leading to ferroptosis.

Ferroptosis_Inducers_Comparison cluster_class1 Class I cluster_class2 Class II cluster_class3 Class III FINs Ferroptosis Inducers Erastin Erastin FINs->Erastin RSL3 RSL3 FINs->RSL3 This compound This compound FINs->this compound SystemXc System Xc- Erastin->SystemXc GSH GSH Depletion SystemXc->GSH GPX4_inactivation GPX4 Inactivation GSH->GPX4_inactivation GPX4_direct GPX4 RSL3->GPX4_direct Direct Inhibition GPX4_direct->GPX4_inactivation GPX4_degrade GPX4 Degradation This compound->GPX4_degrade SQS SQS Activation This compound->SQS GPX4_degrade->GPX4_inactivation Lipid_Peroxidation Lipid Peroxidation SQS->Lipid_Peroxidation via CoQ10 depletion GPX4_inactivation->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Comparison of the mechanisms of different classes of ferroptosis inducers.

Experimental_Workflow start Start: Cell Culture treatment Treatment with Ferroptosis Inducers (this compound, RSL3, Erastin) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability protein_analysis Protein Analysis (Western Blot for GPX4) treatment->protein_analysis enzyme_assay Enzyme Activity Assay (SQS Assay for this compound) treatment->enzyme_assay data_analysis Data Analysis and Comparison viability->data_analysis protein_analysis->data_analysis enzyme_assay->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for comparing ferroptosis inducers.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling FIN56

Author: BenchChem Technical Support Team. Date: November 2025

FIN56 is a potent, specific inducer of ferroptosis, a form of regulated cell death, requiring careful handling to ensure laboratory safety. This document provides essential guidance for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Compound Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
Chemical Name N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
Molecular Formula C₂₅H₃₁N₃O₅S₂
Molecular Weight 517.7 g/mol
CAS Number 1083162-61-1
Appearance Crystalline solid
Solubility Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml)

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in its powdered form and when working with stock solutions.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves should be worn. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn to protect against splashes or airborne particles.
Body Protection Laboratory CoatA fully buttoned lab coat must be worn to protect skin and clothing.
Respiratory Protection Fume Hood or EnclosureAll handling of powdered this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of this compound.

Preparing Stock Solutions
  • Work Area Preparation : Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including vials, spatulas, solvent (e.g., DMSO), and pipettes.

  • Weighing the Compound :

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound powder to the vessel using a clean spatula.

    • Avoid generating dust. If any powder is spilled, clean it immediately following the spill response protocol.

  • Solubilization :

    • Add the appropriate volume of solvent (e.g., DMSO) to the vial containing the this compound powder.[1]

    • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Labeling and Storage :

    • Clearly label the vial with the compound name (this compound), concentration, solvent, date of preparation, and your initials.

    • Store the stock solution as recommended.

Experimental Use
  • When diluting stock solutions for experiments, continue to work in a well-ventilated area.

  • Wear appropriate PPE throughout the experimental procedure.

  • Avoid direct contact with the skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated hazardous waste container. Do not mix with general laboratory waste.
Aqueous Waste Containing this compound Collect in a labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE (e.g., gloves) Remove and dispose of in the designated hazardous waste stream for contaminated PPE.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of this compound-induced ferroptosis and a typical experimental workflow for its use.

FIN56_Signaling_Pathway This compound Signaling Pathway in Ferroptosis Induction This compound This compound Degradation Degradation This compound->Degradation induces Activation Activation This compound->Activation activates GPX4 Glutathione Peroxidase 4 (GPX4) Lipid_ROS Lipid Reactive Oxygen Species (ROS) GPX4->Lipid_ROS reduces SqualeneSynthase Squalene Synthase Degradation->GPX4 Activation->SqualeneSynthase GSH Glutathione (GSH) GSH->GPX4 co-factor Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis leads to

Caption: this compound induces ferroptosis via GPX4 degradation and squalene synthase activation.

Experimental_Workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weigh Weigh this compound in Fume Hood dissolve Dissolve in DMSO weigh->dissolve store Store Stock Solution dissolve->store dilute Prepare Working Dilutions store->dilute treat Treat Cells/Samples dilute->treat analyze Analyze Results treat->analyze collect_solid Collect Solid Waste treat->collect_solid collect_liquid Collect Liquid Waste treat->collect_liquid dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose

Caption: A logical workflow for the safe handling and disposal of this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.